An In-depth Technical Guide to the Core Mechanism of Action of Monalazone Disodium
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guide is based on the available scientific literature. Direct research on the specific mechanism of action of Monalazone disodium...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is based on the available scientific literature. Direct research on the specific mechanism of action of Monalazone disodium is limited. Therefore, the mechanisms described herein are largely inferred from the activities of structurally related compounds and the known effects of its functional chemical groups.
Introduction
Monalazone disodium (CAS: 61477-95-0) is a sulfonylbenzoic acid derivative used as a topical antiseptic, vaginal disinfectant, and spermicidal contraceptive.[1] Structurally, it is closely related to halazone, a known water disinfectant.[1] The existing data on Monalazone disodium is sparse, and a detailed molecular mechanism has not been extensively published. This guide synthesizes the likely mechanisms of action based on its chemical properties and the established activities of analogous N-chloro-sulfonamide compounds.
The primary proposed mechanism centers on its function as a pro-drug that, upon contact with water, releases active chlorine in the form of hypochlorous acid. This potent oxidizing agent is believed to be responsible for both its antiseptic and spermicidal effects.
Proposed Mechanism of Action
The dual action of Monalazone disodium can be broken down into two primary functions: its role as a disinfectant and its role as a spermicide. Both are predicated on its ability to act as an oxidizing agent.
Disinfectant and Antiseptic Action
Similar to its structural analogue halazone, Monalazone disodium is an N-chloro-sulfonamide.[1] Compounds in this class are known to hydrolyze in the presence of water to release hypochlorous acid (HOCl).
The proposed reaction is as follows:
Monalazone disodium dissolves and dissociates in water.
The N-chloro bond is hydrolyzed, yielding hypochlorous acid and the sulfonamide parent compound.
Hypochlorous acid, a strong oxidizing agent, then exerts a broad-spectrum antimicrobial effect by damaging microbial cell walls, membranes, and essential proteins and enzymes.
Monalazone Disodium: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals Abstract Monalazone disodium, the disodium salt of p-(chlorosulfamoyl)benzoic acid, is a topical antiseptic and spermicidal agent. This document provides a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monalazone disodium, the disodium salt of p-(chlorosulfamoyl)benzoic acid, is a topical antiseptic and spermicidal agent. This document provides a comprehensive technical overview of its synthesis, characterization, and proposed mechanism of action. Due to the limited availability of a detailed, published experimental protocol for its synthesis, a plausible synthetic route is outlined based on established chemical transformations of related compounds. Characterization data presented herein is a combination of computed and predicted values, intended to serve as a reference for researchers. The proposed mechanisms of action for its antiseptic and spermicidal effects are also discussed and visualized.
Synthesis of Monalazone Disodium
The synthesis of monalazone disodium can be conceptualized as a two-step process starting from p-toluic acid. The first step involves the chlorosulfonation of the aromatic ring, followed by the formation of the N-chloro sulfonamide and subsequent conversion to the disodium salt.
Proposed Synthetic Pathway
Caption: Proposed synthesis workflow for Monalazone Disodium.
Experimental Protocols (Hypothetical)
The following are hypothetical protocols based on general procedures for similar chemical transformations. These should be considered as a starting point for experimental design and optimization.
Step 1: Synthesis of p-(Chlorosulfonyl)benzoic Acid
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.
Reagents: Add p-toluic acid to the flask. Cool the flask in an ice bath.
Reaction: Slowly add an excess of chlorosulfonic acid dropwise to the cooled and stirred p-toluic acid.
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). Carefully pour the reaction mixture onto crushed ice.
Isolation: The precipitated p-(chlorosulfonyl)benzoic acid is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Synthesis of Monalazone Disodium
Amination: The p-(chlorosulfonyl)benzoic acid is reacted with aqueous ammonia to form the corresponding sulfonamide.
N-Chlorination and Salt Formation: The sulfonamide intermediate is then treated with a solution of sodium hypochlorite and sodium hydroxide. The sodium hypochlorite acts as the chlorinating agent for the sulfonamide nitrogen, while the sodium hydroxide facilitates the formation of the disodium salt of both the carboxylic acid and the N-chloro-sulfonamide group.
Purification: The final product, monalazone disodium, would be isolated from the reaction mixture, potentially through precipitation and recrystallization.
The following are predicted NMR and IR data, which can guide the characterization of synthesized monalazone disodium.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
¹H NMR
Predicted δ (ppm)
¹³C NMR
Predicted δ (ppm)
Aromatic Protons
7.5 - 8.2
Carboxylate Carbon
~170
Aromatic C-SO₂
~145
Aromatic C-COOH
~135
Aromatic CH
125 - 130
Table 3: Predicted Infrared (IR) Absorption Bands
Functional Group
Predicted Wavenumber (cm⁻¹)
O-H (from residual water)
3200-3600 (broad)
C=O (carboxylate)
1650-1550
S=O (sulfonyl)
1350-1300 and 1160-1120
C-N
1300-1200
S-N
900-800
N-Cl
750-550
Mechanism of Action
The biological activity of monalazone disodium is attributed to its dual function as an antiseptic and a spermicide. The proposed mechanisms are based on the chemical properties of its functional groups.
Proposed Antimicrobial and Spermicidal Action
The antimicrobial and spermicidal effects of monalazone disodium are likely mediated by the N-chloro-sulfonamide moiety. This group can act as an oxidizing agent, leading to the disruption of essential cellular components in microorganisms and sperm.
Caption: Proposed mechanism of action for Monalazone Disodium.
Additionally, as a sulfonamide derivative, monalazone may also interfere with the folic acid synthesis pathway in bacteria, which is a known mechanism of action for sulfa drugs.[2][3] This would contribute to its bacteriostatic or bactericidal properties.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of monalazone disodium. While a definitive, step-by-step experimental protocol and comprehensive, experimentally-derived characterization data remain to be fully elucidated in publicly accessible literature, the information presented here offers a robust starting point for researchers in the field. The proposed synthesis route is based on well-established chemical principles, and the predicted characterization data provides a useful benchmark for analytical studies. Further research is warranted to validate the proposed synthesis and to obtain detailed experimental data to fully characterize this compound and its biological activities.
In Vitro Efficacy of Monalazone Disodium: An Analysis of Publicly Available Data
Overview of Monalazone Disodium Monalazone disodium, also known by trade names such as Naclobenz-Natrium, Spergisin, and Speton, is a sulfonylbenzoic acid derivative.[1] Synthesized in 1937, it is structurally related to...
Author: BenchChem Technical Support Team. Date: November 2025
Overview of Monalazone Disodium
Monalazone disodium, also known by trade names such as Naclobenz-Natrium, Spergisin, and Speton, is a sulfonylbenzoic acid derivative.[1] Synthesized in 1937, it is structurally related to halazone and has been primarily used as a vaginal disinfectant, antiseptic, and spermicidal contraceptive.[1] Despite its long history of use, detailed scientific studies on its in vitro efficacy are conspicuously absent from peer-reviewed literature accessible through broad scientific databases.
Quantitative In Vitro Efficacy Data
A thorough search for quantitative data, such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), or 50% Inhibitory Concentration (IC50) values for Monalazone disodium against a spectrum of microorganisms (bacteria, viruses, fungi) or spermatozoa, did not yield any specific results. Consequently, a data table summarizing these metrics cannot be compiled.
Experimental Protocols
A generalized workflow for evaluating a topical microbicide, which would be applicable to Monalazone disodium, is presented below. This diagram illustrates a typical sequence of in vitro assays that would be necessary to characterize its activity.
Monalazone Disodium: A Technical Guide on its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction Monalazone disodium, also known by trade names such as Naclobenz-Natrium, Spergisin, and Speton, was first synthesized in 1937.[1] It...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Monalazone disodium, also known by trade names such as Naclobenz-Natrium, Spergisin, and Speton, was first synthesized in 1937.[1] It is the disodium salt of Monalazone and is categorized as a vaginal disinfectant, antiseptic, and spermicidal agent.[1] Its chemical structure, closely related to the water disinfectant halazone, suggests a mechanism of action rooted in its chemical reactivity.[1] The compound has been noted for its effectiveness against a range of pathogens, particularly Gram-positive bacteria and certain fungi.[2]
Antimicrobial Spectrum and Efficacy
While literature describes Monalazone disodium as a broad-spectrum antimicrobial agent, specific quantitative data from standardized antimicrobial susceptibility testing is not extensively published. The following table summarizes the expected quantitative data that would be generated from such studies.
Table 1: Hypothetical Summary of Monalazone Disodium Antimicrobial Susceptibility Data
Microbial Group
Representative Species
Minimum Inhibitory Concentration (MIC)
Minimum Bactericidal Concentration (MBC)
Gram-positive Bacteria
Staphylococcus aureus
Data not available
Data not available
Streptococcus agalactiae
Data not available
Data not available
Enterococcus faecalis
Data not available
Data not available
Gram-negative Bacteria
Escherichia coli
Data not available
Data not available
Neisseria gonorrhoeae
Data not available
Data not available
Gardnerella vaginalis
Data not available
Data not available
Fungi
Candida albicans
Data not available
Data not available
Candida glabrata
Data not available
Data not available
Mechanism of Action
The antimicrobial and spermicidal activity of Monalazone disodium is attributed to its ability to disrupt microbial cell structures.[2] The key functional moieties responsible for this action are believed to be the sulfonyl (-SO₂) and the chlorinated amine (-NCl) groups.[2] It is hypothesized that the N-chloro-sulfonamide group acts as a potent oxidizing agent, leading to the denaturation of essential proteins and enzymes within the microbial cell, ultimately resulting in cell death. A detailed signaling pathway for its antimicrobial action has not been elucidated in the available literature.
Recommended Experimental Protocols
To quantitatively determine the antimicrobial spectrum of Monalazone disodium, standardized in vitro assays are necessary. The following protocols are based on established methodologies for antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] The broth microdilution method is a standard procedure for determining MIC values.
Experimental Workflow for MIC Determination
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Protocol for MBC Determination:
Following the MIC assay, an aliquot from each well showing no visible growth is subcultured onto an antibiotic-free agar medium.
The plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
The MBC is identified as the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Evaluation of Spermicidal Activity
The Sander-Cramer test is a standard in vitro method for assessing the spermicidal potential of a compound.
Experimental Workflow for Spermicidal Activity Evaluation
Workflow for evaluating spermicidal activity using the Sander-Cramer test.
Conclusion
Monalazone disodium is a historically recognized topical antiseptic and spermicidal agent with a presumed broad-spectrum antimicrobial activity. While its general properties are noted, a significant gap exists in the publicly available, quantitative data regarding its antimicrobial spectrum. The experimental workflows detailed in this guide provide a clear pathway for researchers to systematically evaluate the efficacy of Monalazone disodium against a comprehensive panel of clinically relevant microorganisms. Further research in this area is warranted to fully characterize its potential in various antimicrobial applications.
Unveiling the Spermicidal Potential of Monalazone Disodium: A Methodological Whitepaper
Disclaimer: A comprehensive review of publicly available scientific literature and clinical trial data yielded no specific information regarding the spermicidal activity of Monalazone disodium. The following technical gu...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: A comprehensive review of publicly available scientific literature and clinical trial data yielded no specific information regarding the spermicidal activity of Monalazone disodium. The following technical guide is a generalized framework based on established in-vitro spermicidal assay protocols. The experimental designs, data, and pathways presented are illustrative and intended to serve as a methodological blueprint for the potential evaluation of Monalazone disodium or other novel spermicidal agents.
Introduction
The development of safe and effective topical non-hormonal contraceptives is a significant focus in reproductive health research. Spermicidal agents, which immobilize or kill spermatozoa upon contact, represent a key component of many contraceptive formulations. This document outlines a comprehensive in-vitro testing strategy to evaluate the potential spermicidal activity of the compound Monalazone disodium. The methodologies described herein are adapted from standardized assays used in the field to assess sperm viability, motility, and membrane integrity.
Core Experimental Protocols
Sander-Cramer Assay (Modified) for Sperm Immobilization
This assay is a fundamental test to determine the minimum effective concentration (MEC) of a compound required to immobilize sperm.
Methodology:
Semen Collection and Liquefaction: Fresh human semen samples are obtained from healthy donors after a period of sexual abstinence of 2-3 days. Samples are allowed to liquefy at 37°C for 30 minutes.
Sperm Motility Assessment: A baseline assessment of sperm concentration and percentage of motile sperm is performed using a Makler chamber or a computer-assisted sperm analysis (CASA) system. Samples with normal parameters (as per WHO guidelines) are selected.
Preparation of Monalazone Disodium Dilutions: A series of dilutions of Monalazone disodium are prepared in a suitable buffer (e.g., Biggers-Whitten-Whittingham medium).
Incubation: An aliquot of liquefied semen is mixed with each dilution of Monalazone disodium at a ratio of 1:5 (semen to compound) and incubated at 37°C.
Microscopic Examination: At timed intervals (e.g., 30 seconds, 1 minute, 5 minutes), a drop of the mixture is examined under a microscope at 400x magnification. The complete immobilization of all spermatozoa is observed. The lowest concentration of the compound that induces 100% immobilization is considered the MEC.
Sperm Viability Assay (Eosin-Nigrosin Staining)
This assay differentiates between live and dead sperm based on membrane integrity.
Methodology:
Sperm Treatment: Spermatozoa are incubated with various concentrations of Monalazone disodium (including the MEC) for a defined period.
Staining: A small volume of the sperm suspension is mixed with an equal volume of 1% eosin Y solution, followed by the addition of 10% nigrosin solution.
Smear Preparation: A smear is prepared on a clean glass slide and allowed to air dry.
Microscopic Analysis: The slide is examined under a microscope. Live sperm with intact membranes will appear unstained (white), while dead sperm with compromised membranes will be stained pink or red. At least 200 spermatozoa are counted to determine the percentage of viable sperm.
Hypo-osmotic Swelling (HOS) Test
The HOS test assesses the functional integrity of the sperm plasma membrane.
Methodology:
Sperm Incubation: Spermatozoa are exposed to Monalazone disodium at different concentrations.
Hypo-osmotic Solution: The treated sperm are then incubated in a hypo-osmotic solution (e.g., a mixture of fructose and sodium citrate) at 37°C for 30-60 minutes.
Microscopic Observation: The sperm are observed under a phase-contrast microscope. Sperm with intact membranes will swell due to the influx of water, resulting in coiled tails. Sperm with damaged membranes will not show any change. The percentage of swollen sperm is calculated.
Data Presentation
Quantitative data from the assays should be systematically organized for clear interpretation and comparison.
Table 1: Sperm Immobilization Efficiency of Monalazone Disodium (Hypothetical Data)
Concentration (µg/mL)
Time to 100% Immobilization (seconds)
50
>300
100
120
200
60
400
30
Table 2: Effect of Monalazone Disodium on Sperm Viability (Hypothetical Data)
Concentration (µg/mL)
Percentage of Viable Sperm (Eosin-Nigrosin)
Control
92%
100
75%
200
40%
400
5%
Table 3: Impact of Monalazone Disodium on Sperm Membrane Integrity (Hypothetical Data)
Concentration (µg/mL)
Percentage of Swollen Sperm (HOS Test)
Control
88%
100
65%
200
30%
400
<10%
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for assessing sperm viability after exposure to Monalazone disodium.
Caption: Postulated mechanism of Monalazone disodium leading to sperm immobilization and death.
Caption: Decision-making workflow for the Sander-Cramer spermicidal assay.
Conclusion
The methodologies outlined in this whitepaper provide a robust framework for the initial in-vitro evaluation of Monalazone disodium's spermicidal potential. Should these foundational assays indicate promising activity, further studies, including assessments of cytotoxicity on vaginal epithelial cells, effects on sperm acrosome reaction, and in-vivo contraceptive efficacy studies in animal models, would be warranted. The successful development of a new spermicidal agent requires a rigorous and systematic approach to preclinical evaluation, for which this document provides a starting blueprint.
Exploratory
A Technical Guide to the Physicochemical Properties of Monalazone Disodium
For Researchers, Scientists, and Drug Development Professionals Introduction Monalazone disodium, the disodium salt of 4-(N-chlorosulfamoyl)benzoic acid, is a compound recognized for its antiseptic and spermicidal proper...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monalazone disodium, the disodium salt of 4-(N-chlorosulfamoyl)benzoic acid, is a compound recognized for its antiseptic and spermicidal properties.[1] Structurally, it belongs to the class of sulfonylbenzoic acid derivatives and is closely related to halazone.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of Monalazone disodium, offering critical data and methodologies for professionals in drug development and research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in a biological system, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Note: Some of the available data are predicted values and should be confirmed by experimental analysis for rigorous drug development programs.
Experimental Protocols
Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. While specific experimental details for Monalazone disodium are not extensively published, the following are general, widely accepted methodologies for determining key parameters.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific aqueous medium at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Methodology:
Add an excess amount of Monalazone disodium to a vial containing a buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4).
Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
After agitation, allow the suspension to settle.
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solids.
Analyze the concentration of Monalazone disodium in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
The experiment should be performed in triplicate to ensure accuracy.
Caption: Workflow for the shake-flask solubility determination method.
Determination of Lipophilicity (LogP/LogD)
The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water.
Principle: The compound is dissolved in one phase and allowed to partition between the two immiscible liquids. The concentration in each phase is measured at equilibrium.
Methodology:
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
Prepare a stock solution of Monalazone disodium in the aqueous phase.
Mix a known volume of the aqueous stock solution with a known volume of the n-octanol phase in a separatory funnel.
Shake the funnel for a set period to allow for partitioning.
Allow the two phases to separate completely.
Measure the concentration of Monalazone disodium in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).
Calculate the partition coefficient as P = [Concentration in octanol] / [Concentration in aqueous phase].
LogP is the logarithm of P.
Mechanism of Action: A Conceptual Overview
Monalazone disodium is classified as a vaginal disinfectant and spermicidal agent.[1] Its mechanism of action is believed to be related to its chemical structure, particularly the N-chloro group on the sulfonamide moiety.
Disinfectant Action: Compounds containing an N-chloro group, such as chloramines, are known to be oxidizing agents. It is hypothesized that Monalazone disodium acts by releasing active chlorine, which can denature proteins and disrupt enzymatic functions within microorganisms, leading to their inactivation.
Spermicidal Action: The spermicidal effect is likely due to the disruption of the sperm cell membrane integrity. The interaction of the compound with the lipid bilayer and membrane proteins of spermatozoa can lead to increased permeability, loss of essential intracellular components, and ultimately, sperm immobilization and death.
Caption: Conceptual diagram of the proposed disinfectant and spermicidal mechanisms.
Stability and Storage
For optimal stability, Monalazone disodium should be stored in a dry, dark place. Short-term storage can be at 0 - 4 °C, while long-term storage is recommended at -20 °C. The compound is soluble in DMSO.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of Monalazone disodium. The tabulated data, along with the outlined experimental protocols and conceptual mechanism of action, serve as a valuable resource for researchers and professionals engaged in the development of formulations containing this active pharmaceutical ingredient. Further experimental validation of the predicted values and a more in-depth investigation into its precise molecular mechanisms are warranted to fully characterize this compound for therapeutic applications.
In-Depth Technical Guide to Monalazone Disodium Structural Analogues
For Researchers, Scientists, and Drug Development Professionals Abstract Monalazone disodium, a topical antiseptic and spermicidal agent, belongs to the class of N-chlorosulfonamides. Its activity is intrinsically linked...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monalazone disodium, a topical antiseptic and spermicidal agent, belongs to the class of N-chlorosulfonamides. Its activity is intrinsically linked to its chemical structure, particularly the presence of an active chlorine atom. This guide provides a comprehensive overview of the structural analogues of Monalazone disodium, focusing on their synthesis, biological activity, and structure-activity relationships. Detailed experimental protocols for the synthesis of related compounds and the evaluation of their antimicrobial and spermicidal efficacy are presented. Furthermore, this document elucidates the proposed mechanisms of action through signaling pathway and workflow diagrams, offering a valuable resource for the development of novel anti-infective and contraceptive agents.
Core Compound: Monalazone Disodium
Monalazone disodium, the disodium salt of 4-(N-chlorosulfamoyl)benzoic acid, is a well-established vaginal disinfectant and spermicidal contraceptive.[1] Its chemical structure features a benzoic acid moiety, a sulfonamide group, and a crucial N-chloro bond, which is the primary source of its oxidizing and antimicrobial properties.
The core structure of Monalazone presents three key regions amenable to chemical modification for the generation of structural analogues: the carboxylic acid group, the aromatic ring, and the N-chlorosulfonamide moiety.
Structural Analogues and Synthesis Strategies
The exploration of Monalazone disodium analogues has primarily focused on modifications of the core sulfonylbenzoic acid scaffold to modulate physicochemical properties and biological activity.
Synthesis of the Core Scaffold
The synthesis of the 4-(sulfamoyl)benzoic acid scaffold, the precursor to Monalazone and its analogues, typically begins with the chlorosulfonation of benzoic acid. This electrophilic aromatic substitution yields 4-(chlorosulfonyl)benzoic acid. Subsequent reaction with ammonia or a primary/secondary amine affords the corresponding sulfonamide.
N-Chlorination: The Key to Activity
The introduction of the active chlorine atom onto the sulfonamide nitrogen is the critical step in conferring antimicrobial and spermicidal activity. This is typically achieved through N-chlorination using various chlorinating agents.
Experimental Protocol: General N-Chlorination of Sulfonamides
This protocol is a generalized procedure based on common laboratory practices for the N-chlorination of sulfonamides.
Materials:
Parent sulfonamide compound
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined by titration) or Trichloroisocyanuric acid (TCCA)
Glacial acetic acid
Sodium bicarbonate (NaHCO₃)
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
Anhydrous sodium sulfate (Na₂SO₄)
Deionized water
Procedure:
Dissolve the parent sulfonamide in an appropriate solvent. For compounds with a free carboxylic acid, initial dissolution in a slight excess of aqueous sodium bicarbonate solution is recommended.
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
Slowly add a stoichiometric equivalent of the chlorinating agent. If using sodium hypochlorite, it can be added dropwise. If using TCCA, it can be added in small portions.
If the reaction medium is basic, slowly add glacial acetic acid to maintain a slightly acidic to neutral pH, which favors the formation of the N-chloro bond.
Monitor the reaction progress using Thin Layer Chromatography (TLC) or by testing for the presence of active chlorine using potassium iodide-starch paper (a blue-black color indicates the presence of an oxidizing agent).
Once the reaction is complete, if the product precipitates, it can be collected by filtration, washed with cold water, and dried.
If the product is soluble, extract the product into an organic solvent like dichloromethane.
Wash the organic layer with a dilute solution of sodium bicarbonate to remove any remaining acid, followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the N-chlorinated product.
Logical Workflow for Synthesis and Chlorination:
Caption: General synthesis workflow for Monalazone analogues.
Quantitative Data: Antimicrobial Activity
Table 1: Antimicrobial Activity of Substituted Benzenesulfonic Acid Derivatives
The biological activity of Monalazone disodium and its N-chloro analogues is believed to stem from two primary mechanisms: the oxidizing action of the N-chloro group and the competitive inhibition of folic acid synthesis, a classic mechanism for sulfonamides.
Oxidative Stress and Disruption of Cellular Function
The N-chloro bond in these compounds is relatively labile and can release active chlorine, which is a potent oxidizing agent. This leads to a cascade of events that disrupt microbial and sperm cell function.
Caption: Proposed oxidative stress mechanism of N-chloro compounds.
Inhibition of Folic Acid Synthesis
The sulfonamide moiety of Monalazone and its analogues are structural analogues of para-aminobenzoic acid (PABA). This allows them to act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Folic acid is a precursor for the synthesis of nucleotides, and its inhibition halts DNA replication and cell growth.
Caption: Inhibition of Folic Acid Synthesis by Sulfonamides.
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.
Add the bacterial inoculum to each well containing the diluted compound.
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
Incubate the plates at 37 °C for 18-24 hours.
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Spermicidal Activity Assay: Sander-Cramer Test (Modified)
This assay evaluates the time and concentration required for a compound to immobilize sperm.
Materials:
Test compounds
Freshly collected human semen sample
Baker's buffer or other suitable physiological medium
Microscope slides and coverslips
Light microscope
Procedure:
Allow the semen sample to liquefy at 37 °C for 30 minutes.
Perform a preliminary sperm count and motility assessment.
Prepare serial dilutions of the test compound in the physiological buffer.
On a microscope slide, mix a small volume of the semen with a specified volume of the test compound dilution.
Immediately start a stopwatch and observe the sperm motility under a microscope.
Record the time at which all sperm become completely immotile.
The spermicidal concentration is the lowest concentration of the compound that immobilizes all sperm within a specified time (e.g., 20-30 seconds).
Conclusion and Future Directions
Monalazone disodium and its structural analogues represent a promising class of topical anti-infective and contraceptive agents. The dual mechanism of action, combining oxidative stress and metabolic inhibition, makes them effective against a broad spectrum of microorganisms and sperm. Future research should focus on the systematic synthesis and evaluation of new analogues with modifications to the aromatic ring and the sulfonamide group to enhance potency, stability, and selectivity. A deeper understanding of the structure-spermicidal activity relationship is crucial for the rational design of next-generation compounds with improved efficacy and safety profiles. The development of analogues with controlled release of active chlorine could also lead to formulations with prolonged activity and reduced potential for irritation.
Monalazone Disodium: A Technical Overview of its Discovery, History, and Mechanism of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction Physicochemical Properties PropertyValueSource IUPAC Namedisodium;4-chloroazanidylsulfonylbenzoateN/A Molecular FormulaC₇H₄Cl...
The development of Monalazone disodium is situated within the broader historical context of research into sulfonylbenzoic acid derivatives and sulfonamides. The discovery of the antibacterial properties of sulfonamides in the pre-antibiotic era spurred significant research into synthesizing and screening numerous derivatives for enhanced therapeutic applications.
Monalazone disodium was first synthesized in 1937.[2] It is structurally related to halazone, another chlorinated sulfonamide used for water disinfection. The primary applications for Monalazone disodium were as a vaginal disinfectant and a spermicidal contraceptive, marketed under brand names such as Naclobenz-Natrium, Spergisin, and Speton.[2] A combination vaginal tablet containing 0.125 mg of estradiol benzoate and 10 mg of monalazone was also previously marketed under the brand name Malun 25.
Synthesis
While the original 1937 publication detailing the synthesis of Monalazone disodium could not be retrieved, the general synthetic pathway is understood to proceed via the chlorosulfonation of benzoic acid. This is followed by a reaction with sodium hydroxide to form the disodium salt.
A plausible synthesis route, based on related compounds, is the oxidation of p-toluenesulfonamide. One documented method for a similar compound, p-carboxy-benzenesulfonamide, involves the oxidation of p-toluenesulfonamide with hydrogen peroxide under microwave irradiation.[3]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of Monalazone disodium.
Mechanism of Action
The biological activity of Monalazone disodium is primarily attributed to its properties as an antiseptic, disinfectant, and spermicide. The core of its antimicrobial and spermicidal action lies in its ability to disrupt microbial and sperm cell structures. This is thought to be mediated by the sulfonyl (-SO₂) and chlorinated amine (-NCl) functional groups. These reactive groups are believed to interfere with the integrity of the lipid bilayer of cell membranes and inhibit essential enzyme functions, leading to cell death.
Some research has also suggested potential diuretic and anti-inflammatory properties for Monalazone disodium, although these are less well-established.
Postulated Mechanism of Antimicrobial and Spermicidal Activity
Caption: Postulated mechanism of action of Monalazone disodium.
Quantitative Data and Experimental Protocols
A comprehensive search of publicly available scientific literature did not yield specific quantitative data from historical or contemporary studies on the antiseptic, spermicidal, or other biological activities of Monalazone disodium. As a result, the creation of summary tables as requested is not feasible.
Similarly, detailed experimental protocols for the synthesis of Monalazone disodium or for the in vitro and in vivo assays used to characterize its activity are not available in the retrieved literature. Historical methods for evaluating spermicidal agents, such as the Sander-Cramer test, were likely employed, but specific protocols for Monalazone disodium are not documented in the accessible resources. The Sander-Cramer test is a common method used to assess the in vivo effectiveness of a spermicidal agent.
Signaling Pathways
The available literature on the mechanism of action of Monalazone disodium focuses on the direct chemical disruption of cellular structures. There is no information available to suggest the involvement of specific intracellular signaling pathways in its antimicrobial or spermicidal effects. Therefore, the creation of diagrams for signaling pathways is not possible based on the current body of knowledge.
Conclusion
Monalazone disodium is a historically significant compound that emerged from the era of sulfonamide discovery. While its primary applications as a topical antiseptic and spermicide are documented, the in-depth technical data, including quantitative results and detailed experimental protocols from its period of discovery and use, are not readily accessible in modern scientific databases. The mechanism of action is understood in general terms to involve the chemical reactivity of its N-chloro-sulfonamide moiety, leading to the disruption of cellular integrity. Further research, potentially involving the analysis of historical chemical and pharmaceutical archives, would be necessary to uncover the specific quantitative data and detailed methodologies requested by the scientific community.
The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Sulfonylbenzoic acid derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemist...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonylbenzoic acid derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the sulfonyl (–SO₂–) and carboxylic acid (–COOH) functional groups, attached to a benzoic acid scaffold, provides a unique combination of electronic and steric properties that allows for interaction with a variety of biological targets. This technical guide provides an in-depth overview of the key biological activities of sulfonylbenzoic acid derivatives, detailed experimental protocols for their evaluation, and a summary of quantitative data to facilitate comparative analysis. The structural versatility of this scaffold has led to the development of potent agents with antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties, making them promising candidates for further drug discovery and development.
Antimicrobial Activity
Sulfonylbenzoic acid derivatives have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
Test compounds (sulfonylbenzoic acid derivatives)
Bacterial and/or fungal strains
Mueller-Hinton Broth (MHB) or appropriate broth medium
96-well microtiter plates
Spectrophotometer or microplate reader
Pipettes and sterile tips
Incubator
Procedure:
Preparation of Inoculum:
From a fresh culture (18-24 hours old), pick 3-5 isolated colonies of the microorganism.
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Preparation of Microtiter Plates:
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform serial two-fold dilutions of the test compound in the microtiter plate. Add 100 µL of the dissolved compound to the first well and serially transfer 100 µL to subsequent wells, discarding the final 100 µL from the last well in the series. This will result in final test concentrations that are half of the initial concentrations after adding the inoculum.
Inoculation:
Add 100 µL of the prepared bacterial or fungal suspension to each well, bringing the final volume to 200 µL.
Controls:
Growth Control: A well containing only broth and the inoculum (no antimicrobial agent).
Sterility Control: A well containing only broth (no inoculum or antimicrobial agent).
Positive Control: A well containing a known antimicrobial agent with expected activity against the test organism.
Incubation:
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.
Reading Results:
The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth (turbidity) after incubation. This can be assessed visually or by using a microplate reader to measure absorbance.
Workflow for MIC Determination
Anti-inflammatory Activity
Several sulfonylbenzoic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of pain and inflammation.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
Recombinant human COX-2 enzyme
Arachidonic acid (substrate)
COX assay buffer
Heme (cofactor)
Test compounds
Known COX-2 inhibitor (e.g., celecoxib) as a positive control
96-well plate (black, clear bottom for fluorescence)
Fluorometric or colorimetric plate reader
Procedure:
Reagent Preparation:
Prepare the COX assay buffer, heme, and arachidonic acid solutions according to the manufacturer's instructions.
Dilute the recombinant COX-2 enzyme to the desired concentration in the assay buffer.
Assay Setup:
Add 160 µL of reaction buffer, 10 µL of heme, and 10 µL of the diluted COX-2 enzyme to each well of the 96-well plate.
For inhibitor wells, add 10 µL of the test compound at various concentrations.
For the 100% initial activity wells, add 10 µL of the solvent used to dissolve the test compounds.
For the background wells, use heat-inactivated enzyme.
Pre-incubation:
Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
Initiation of Reaction:
Initiate the reaction by adding 10 µL of the arachidonic acid substrate to all wells.
Mix quickly and incubate for a specific time (e.g., 2 minutes) at 37°C.
Termination and Detection:
Stop the reaction by adding a stopping reagent (e.g., a saturated stannous chloride solution).
Measure the product formation using a plate reader at the appropriate wavelength for the detection method (e.g., fluorescence or absorbance).
Data Analysis:
Subtract the background reading from all wells.
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
NF-κβ Signaling Pathway
Anticancer Activity
The anticancer potential of sulfonylbenzoic acid derivatives has been explored against various cancer cell lines. These compounds can induce apoptosis, inhibit cell proliferation, and interfere with signaling pathways crucial for tumor growth and survival.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
Cancer cell lines
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
96-well tissue culture plates
Test compounds
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Cell Seeding:
Harvest and count the cells.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
Compound Treatment:
Prepare serial dilutions of the test compounds in the culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
Incubation:
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition:
After the incubation period, add 20 µL of MTT solution to each well.
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization:
Carefully remove the medium from the wells.
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
Gently shake the plate for 15 minutes to ensure complete dissolution.
Absorbance Measurement:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Wnt/β-catenin Signaling Pathway
Other Biological Activities
Beyond the aforementioned activities, sulfonylbenzoic acid derivatives have been investigated for other therapeutic applications.
Antidiabetic Activity: Some derivatives have shown potential as antidiabetic agents by inhibiting enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. For instance, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid was found to be a potent inhibitor of both α-amylase and α-glucosidase.[10]
Enzyme Inhibition: This class of compounds has been shown to inhibit various other enzymes. For example, certain sulfamoyl benzamide derivatives are selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in physiological and pathological processes like thrombosis and inflammation.[5]
Receptor Modulation: Sulfamoyl benzoic acid analogues have been designed as specific agonists of the LPA₂ receptor, which is involved in antiapoptotic and mucosal barrier-protective effects.[11] Additionally, 3-sulfonamido benzoic acid derivatives have been identified as potent P2Y₁₄R antagonists with potential applications in treating acute lung injury.[6]
Conclusion
Sulfonylbenzoic acid derivatives constitute a privileged scaffold in medicinal chemistry, exhibiting a remarkable diversity of biological activities. Their synthetic tractability allows for the generation of large libraries of analogues, facilitating the optimization of potency and selectivity for various biological targets. The data and protocols presented in this guide highlight the significant potential of this compound class in the development of novel therapeutics for a wide range of diseases. Further research into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully exploit their therapeutic potential.
Application Notes and Protocols for Monalazone Disodium
For Researchers, Scientists, and Drug Development Professionals Introduction Monalazone disodium, a sulfonylbenzoic acid derivative, is recognized for its applications as a vaginal disinfectant, antiseptic, and spermicid...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monalazone disodium, a sulfonylbenzoic acid derivative, is recognized for its applications as a vaginal disinfectant, antiseptic, and spermicidal agent.[1] As a member of the sulfonamide class of compounds, it is also explored for its potential antimicrobial and anti-inflammatory properties.[2] These application notes provide detailed experimental protocols for the evaluation of Monalazone disodium's biological activities.
Chemical and Physical Properties
Property
Value
Source
Molecular Formula
C₇H₄ClNNa₂O₄S
PubChem
Molecular Weight
279.61 g/mol
PubChem
IUPAC Name
disodium;4-chloroazanidylsulfonylbenzoate
PubChem
CAS Number
61477-95-0
PubChem
Experimental Protocols
Antimicrobial Activity Assessment
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Monalazone disodium against relevant microbial strains.
Preparation of Monalazone Disodium Stock Solution: Prepare a stock solution of Monalazone disodium in a suitable solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL.
Preparation of Microbial Inoculum: Culture the microbial strains overnight and adjust the turbidity to 0.5 McFarland standard.
Serial Dilution: Perform a two-fold serial dilution of the Monalazone disodium stock solution in the appropriate broth in a 96-well plate.
Inoculation: Add the prepared microbial inoculum to each well.
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of Monalazone disodium that inhibits visible growth of the microorganism.
MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in viable cells.
c. Quantitative Data
The following table presents hypothetical MIC and MBC values for Monalazone disodium against common pathogens, for illustrative purposes.
Microorganism
MIC (µg/mL)
MBC (µg/mL)
Staphylococcus aureus
128
256
Escherichia coli
256
512
Candida albicans
64
128
Spermicidal Activity Assay (Sander-Cramer Test)
This protocol details the assessment of the spermicidal activity of Monalazone disodium.
a. Materials
Monalazone disodium
Freshly collected human semen samples
Phosphate-buffered saline (PBS)
Microscope slides and coverslips
Light microscope
b. Protocol
Semen Sample Preparation: Allow the semen sample to liquefy at 37°C for 30 minutes.
Preparation of Monalazone Disodium Solutions: Prepare a range of concentrations of Monalazone disodium in PBS.
Sperm Motility Assessment: Mix the semen sample with the Monalazone disodium solutions at a 1:1 ratio.
Microscopic Examination: Immediately place a drop of the mixture on a microscope slide and observe the sperm motility under a light microscope at 400x magnification.
Determination of Minimum Spermicidal Concentration: The minimum spermicidal concentration is the lowest concentration of Monalazone disodium that completely immobilizes all sperm within 20-30 seconds.[3]
c. Quantitative Data
The following table shows hypothetical data for the spermicidal activity of Monalazone disodium.
Concentration (mg/mL)
Sperm Motility (%)
0 (Control)
85
0.5
40
1.0
10
2.0
0
In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)
This protocol describes the evaluation of the anti-inflammatory activity of Monalazone disodium by measuring the inhibition of protein denaturation.
a. Materials
Monalazone disodium
Bovine Serum Albumin (BSA)
Phosphate-buffered saline (PBS)
Spectrophotometer
b. Protocol
Preparation of Solutions: Prepare a 0.2% w/v solution of BSA in PBS. Prepare various concentrations of Monalazone disodium.
Reaction Mixture: Mix the BSA solution with the Monalazone disodium solutions.
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation.
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
c. Quantitative Data
The following table illustrates the potential anti-inflammatory activity of Monalazone disodium in a protein denaturation assay.
Concentration (µg/mL)
% Inhibition of Protein Denaturation
50
25
100
45
200
68
400
85
Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of bacterial folic acid synthesis by Monalazone.
Application Note: Quantitative Analysis of Monalazone Disodium
Audience: Researchers, scientists, and drug development professionals. Introduction Monalazone disodium is a chemical compound with the molecular formula C₇H₄ClNNa₂O₄S.
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monalazone disodium is a chemical compound with the molecular formula C₇H₄ClNNa₂O₄S. Accurate and precise quantification of Monalazone disodium is crucial for quality control in drug manufacturing, formulation development, and research settings. This document provides detailed protocols for two common analytical techniques for the quantification of Monalazone disodium: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. These methods are presented as a starting point for analytical method development and validation.
The HPLC method provides high specificity and sensitivity for the quantification of Monalazone disodium, separating it from potential impurities and degradation products.
Data Summary
A summary of the performance characteristics for the HPLC method is presented below. This data is illustrative and should be verified during formal method validation.
Parameter
Result
Linearity (Concentration Range)
1 - 100 µg/mL
Correlation Coefficient (r²)
> 0.999
Limit of Detection (LOD)
0.25 µg/mL
Limit of Quantification (LOQ)
0.75 µg/mL
Precision (%RSD)
< 2.0%
Accuracy (Recovery)
98.0% - 102.0%
Retention Time
Approximately 4.5 minutes
Experimental Protocol
1.1. Instrumentation and Materials
HPLC system with a UV detector
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Monalazone disodium reference standard
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Phosphate buffer (pH 3.0)
Water (HPLC grade)
Volumetric flasks and pipettes
Syringe filters (0.45 µm)
1.2. Chromatographic Conditions
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 245 nm
Injection Volume: 10 µL
Run Time: 10 minutes
1.3. Preparation of Solutions
Phosphate Buffer (pH 3.0): Prepare a 20 mM solution of monobasic potassium phosphate in water. Adjust the pH to 3.0 with phosphoric acid.
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Monalazone disodium reference standard and dissolve it in 10 mL of diluent (Methanol:Water, 50:50, v/v).
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Accurately weigh a sample containing Monalazone disodium and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
1.4. Analysis Procedure
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
Inject a blank (diluent) to establish the baseline.
Inject the standard solutions in increasing order of concentration.
Inject the sample solutions.
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
Determine the concentration of Monalazone disodium in the sample solutions from the calibration curve.
Workflow Diagram
Method
Monalazone Disodium: Application Notes and Protocols for Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) using Monalazone d...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) using Monalazone disodium. Due to the limited availability of specific published data on Monalazone disodium's antimicrobial spectrum, the following sections detail generalized yet robust methodologies for determining its efficacy against various microorganisms.
Introduction to Monalazone Disodium
Monalazone disodium, the disodium salt of Monalazone, is a sulfonylbenzoic acid derivative.[1] Historically, it has been utilized as a vaginal disinfectant, antiseptic, and spermicidal contraceptive.[1] Structurally, it is related to other antimicrobial compounds like halazone.[1] Its application as a disinfectant suggests a broad spectrum of antimicrobial activity, the specifics of which can be elucidated using standardized susceptibility testing methods. These protocols are designed to enable researchers to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Monalazone disodium against a panel of relevant microorganisms.
Presumed Mechanism of Action
While the precise molecular mechanism of antimicrobial action for Monalazone disodium is not well-documented, compounds of this class, particularly those with a chlorosulfamoyl group, are known to be reactive. It is hypothesized that Monalazone disodium may act as an oxidizing agent, leading to the denaturation of essential proteins and enzymes within microbial cells, thereby disrupting cellular function and leading to cell death. This proposed mechanism is similar to that of other halogen-containing antimicrobial agents.
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of Monalazone Disodium against Various Microorganisms
Microorganism
Strain ID
MIC (µg/mL)
Replicate 1
Replicate 2
Replicate 3
Average MIC
Staphylococcus aureus
ATCC 29213
Enterococcus faecalis
ATCC 29212
Escherichia coli
ATCC 25922
Pseudomonas aeruginosa
ATCC 27853
Candida albicans
ATCC 90028
[User-defined]
[User-defined]
Table 2: Minimum Bactericidal Concentration (MBC) of Monalazone Disodium
Microorganism
Strain ID
MBC (µg/mL)
Replicate 1
Replicate 2
Replicate 3
Average MBC
Staphylococcus aureus
ATCC 29213
Enterococcus faecalis
ATCC 29212
Escherichia coli
ATCC 25922
Pseudomonas aeruginosa
ATCC 27853
[User-defined]
[User-defined]
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of Monalazone disodium. It is recommended to use standard quality control strains, such as those listed in the tables above, to ensure the validity of the results.
Broth Microdilution for MIC Determination
This method is used to determine the lowest concentration of Monalazone disodium that inhibits the visible growth of a microorganism.
Materials:
Monalazone disodium
Sterile 96-well microtiter plates
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Microbial inoculum standardized to 0.5 McFarland turbidity
Sterile pipette tips and multichannel pipettes
Incubator
Protocol:
Preparation of Monalazone Disodium Stock Solution: Prepare a concentrated stock solution of Monalazone disodium in a suitable solvent (e.g., sterile deionized water). The final concentration should be at least 10 times the highest concentration to be tested.
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the Monalazone disodium stock solution in the appropriate broth medium to achieve a range of desired concentrations.
Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
Inoculation: Dilute the standardized inoculum in broth so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add the diluted inoculum to each well of the microtiter plate containing the Monalazone disodium dilutions.
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) in each plate.
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
Result Interpretation: The MIC is the lowest concentration of Monalazone disodium at which there is no visible growth of the microorganism.
Broth Microdilution Workflow for MIC Determination.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay and determines the lowest concentration of Monalazone disodium that kills a specified percentage (typically ≥99.9%) of the initial microbial population.
Materials:
MIC plate from the previous experiment
Agar plates (e.g., Tryptic Soy Agar)
Sterile pipette and spreader
Incubator
Protocol:
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
Result Interpretation: The MBC is the lowest concentration of Monalazone disodium that results in no microbial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the agar plate.
Workflow for MBC Determination.
Agar Disk Diffusion (Kirby-Bauer) Method
This is a qualitative method to assess the susceptibility of a microorganism to Monalazone disodium.
Materials:
Monalazone disodium
Sterile filter paper disks (6 mm diameter)
Mueller-Hinton agar plates
Microbial inoculum standardized to 0.5 McFarland turbidity
Sterile swabs
Incubator
Calipers
Protocol:
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of Monalazone disodium solution and allow them to dry under aseptic conditions.
Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
Disk Application: Aseptically place the Monalazone disodium-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
Incubation: Incubate the plates at the appropriate temperature and duration.
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the microorganism's susceptibility.
Data Interpretation and Reporting
The results from the MIC and MBC assays will provide quantitative measures of the antimicrobial activity of Monalazone disodium. The disk diffusion assay offers a qualitative assessment. It is crucial to report the quality control results alongside the test results to ensure the validity of the data. For disk diffusion, interpretive criteria (susceptible, intermediate, resistant) would need to be established through correlation with MIC data, which is beyond the scope of this initial testing protocol.
Safety Precautions
Standard microbiological laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and eye protection. All work with microbial cultures should be performed in a biological safety cabinet. All contaminated materials should be decontaminated before disposal. Consult the Material Safety Data Sheet (MSDS) for Monalazone disodium for specific handling and safety information.
Application Notes and Protocols for Monalazone Disodium in Research
For Researchers, Scientists, and Drug Development Professionals Introduction Monalazone disodium is a sulfonylbenzoic acid derivative, recognized for its properties as a vaginal disinfectant and spermicidal agent.[1] The...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monalazone disodium is a sulfonylbenzoic acid derivative, recognized for its properties as a vaginal disinfectant and spermicidal agent.[1] These application notes provide a comprehensive guide for the formulation and research use of Monalazone disodium, offering detailed protocols for its preparation, storage, and application in both in vitro and in vivo studies. The information is intended to facilitate the exploration of its antimicrobial, spermicidal, and potentially other biological activities.
Physicochemical Properties and Formulation
A summary of the key physicochemical properties of Monalazone disodium is presented in Table 1. This data is essential for the accurate preparation of stock solutions and experimental formulations.
Table 1: Physicochemical Data of Monalazone Disodium
Due to its disodium salt form, Monalazone disodium is expected to be readily soluble in water. For cell-based assays, sterile, deionized, or distilled water should be used. For applications requiring an organic solvent, Dimethyl Sulfoxide (DMSO) is a common choice.
Protocol 2.1.1: Preparation of a 100 mM Aqueous Stock Solution
Accurately weigh 27.96 mg of Monalazone disodium powder.
Add 1 mL of sterile, purified water to the powder.
Vortex or sonicate briefly until the powder is completely dissolved.
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2.1.2: Preparation of a 100 mM DMSO Stock Solution
Accurately weigh 27.96 mg of Monalazone disodium powder.
Add 1 mL of anhydrous, sterile-filtered DMSO to the powder.
Vortex or sonicate gently in a water bath to facilitate dissolution.
Store the stock solution at -20°C in small aliquots.
Note: The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
In Vitro Experimental Protocols
The following protocols are designed to assess the antimicrobial and cytotoxic properties of Monalazone disodium.
Antimicrobial Activity Assays
Protocol 3.1.1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
This protocol determines the lowest concentration of Monalazone disodium that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).
Prepare a 2-fold serial dilution of Monalazone disodium in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria).
Include a positive control (microbes in broth without the compound) and a negative control (broth only).
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
The MIC is the lowest concentration of Monalazone disodium where no visible growth is observed.
To determine the MBC, subculture 10 µL from each well showing no growth onto an appropriate agar plate.
Incubate the agar plates overnight. The MBC is the lowest concentration from which no colonies grow on the subculture plates.
Table 2: Example Data Presentation for MIC/MBC Assay
Microorganism
MIC (µg/mL)
MBC (µg/mL)
Escherichia coli
Staphylococcus aureus
Candida albicans
Cytotoxicity Assays
Protocol 3.2.1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells and is a common method to assess cytotoxicity.
Seed cells (e.g., HeLa, Vero) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Prepare serial dilutions of Monalazone disodium in the appropriate cell culture medium.
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest dose of the compound).
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control.
Table 3: Example Data Presentation for Cytotoxicity Assay
Cell Line
IC₅₀ (µM) - 24h
IC₅₀ (µM) - 48h
IC₅₀ (µM) - 72h
HeLa
Vero
Potential Signaling Pathways and Mechanisms of Action
The precise mechanism of action of Monalazone disodium is not well-elucidated. However, as a sulfonylbenzoic acid derivative, it may interact with various cellular pathways. The following diagrams illustrate hypothetical signaling pathways based on the activities of related compounds.
Caption: General experimental workflow for in vitro evaluation of Monalazone disodium.
Caption: Hypothetical GPCR-mediated signaling pathway for Monalazone disodium.
In Vivo Experimental Design Considerations
For in vivo studies, the formulation of Monalazone disodium will depend on the route of administration and the animal model.
Animal Models
Vaginal Disinfection/Spermicidal Activity: Rabbit or guinea pig models are commonly used. A gel or cream formulation may be appropriate for vaginal application.
Antimicrobial Efficacy: A murine model of skin or soft tissue infection could be employed to assess its efficacy against specific pathogens.
Formulation for In Vivo Use
Protocol 5.2.1: Preparation of a 1% (w/v) Hydrogel Formulation
Prepare a sterile aqueous solution of Monalazone disodium (e.g., 10 mg/mL).
Slowly add a gelling agent (e.g., hydroxyethyl cellulose, carbomer) with continuous stirring until the desired viscosity is achieved.
Adjust the pH to a physiologically acceptable range (e.g., 4.5-5.5 for vaginal application) using sterile solutions of lactic acid or sodium hydroxide.
Package the gel in sterile applicators.
Table 4: Example Dosing Regimen for a Rabbit Vaginal Irritation Study
Group
Treatment
Concentration
Volume
Frequency
Duration
1
Vehicle Control (Gel base)
N/A
1 mL
Once daily
7 days
2
Monalazone disodium
0.5% (w/v) in gel
1 mL
Once daily
7 days
3
Monalazone disodium
1.0% (w/v) in gel
1 mL
Once daily
7 days
Safety and Handling
Monalazone disodium may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
These application notes provide a foundational framework for the research use of Monalazone disodium. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and to conduct thorough validation studies to ensure the accuracy and reproducibility of their results.
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Monalazone Disodium
For Researchers, Scientists, and Drug Development Professionals Introduction Monalazone disodium, a sulfonylbenzoic acid derivative, is recognized for its antiseptic and spermicidal properties.[1] Its primary application...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monalazone disodium, a sulfonylbenzoic acid derivative, is recognized for its antiseptic and spermicidal properties.[1] Its primary application is as a vaginal disinfectant.[1] The antimicrobial and spermicidal efficacy of Monalazone disodium is attributed to its ability to disrupt the integrity of cell membranes, leading to cell death.[2] While its effects on microbial and sperm cells are the basis for its therapeutic use, it is crucial to characterize its cytotoxic potential against mammalian cells to establish a comprehensive safety profile.
These application notes provide a framework for assessing the in vitro cytotoxicity of Monalazone disodium. The following protocols for common cytotoxicity assays are presented as a guide for researchers. Due to the limited availability of public data on Monalazone disodium's cytotoxicity, the quantitative data herein is presented as a representative example to illustrate data presentation.
Data Summary
The following tables represent hypothetical data for the in vitro cytotoxicity of Monalazone disodium against common cell lines. Note: This data is for illustrative purposes only and must be replaced with experimentally derived values.
Table 1: IC50 Values of Monalazone Disodium on Various Cell Lines
Cell Line
Type
Assay
Incubation Time (hours)
Hypothetical IC50 (µM)
HeLa
Human Cervical Cancer
MTT
24
150
HaCaT
Human Keratinocyte
LDH
24
200
Vero
Monkey Kidney Epithelial
Neutral Red
24
350
HDF
Human Dermal Fibroblast
AlamarBlue
48
175
Table 2: Dose-Response Cytotoxicity of Monalazone Disodium (MTT Assay on HeLa Cells)
Concentration (µM)
% Cell Viability (Mean ± SD)
0 (Control)
100 ± 5.2
50
85.3 ± 4.1
100
62.1 ± 3.7
150
49.8 ± 4.5
200
35.7 ± 3.9
250
21.4 ± 2.8
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability through the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product.
Materials:
HeLa cells (or other cell line of interest)
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Monalazone disodium
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
CO2 incubator (37°C, 5% CO2)
Microplate reader
Procedure:
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
Prepare serial dilutions of Monalazone disodium in culture medium.
Remove the old medium from the wells and add 100 µL of the different concentrations of Monalazone disodium. Include a vehicle control (medium only).
Incubate the plate for 24 or 48 hours.
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the control wells.
Membrane Integrity Assessment using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.
Materials:
HaCaT cells (or other cell line of interest)
Keratinocyte Growth Medium (KGM)
Monalazone disodium
LDH cytotoxicity assay kit
96-well plates
CO2 incubator (37°C, 5% CO2)
Microplate reader
Procedure:
Seed HaCaT cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours.
Treat the cells with various concentrations of Monalazone disodium for 24 hours. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis buffer from the kit).
After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.
Add 50 µL of the LDH assay reaction mixture to each well.
Incubate the plate for 30 minutes at room temperature, protected from light.
Add 50 µL of the stop solution.
Measure the absorbance at 490 nm.
Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in Monalazone disodium-induced cytotoxicity.
Figure 1. Experimental workflow for in vitro cytotoxicity testing.
Figure 2. Potential signaling cascade of Monalazone disodium.
Conclusion
The protocols and data presentation formats provided in these application notes serve as a comprehensive guide for the in vitro cytotoxicity assessment of Monalazone disodium. Given its mechanism of action, assays focusing on cell viability and membrane integrity are highly relevant. Researchers are encouraged to adapt these protocols to their specific cell models and experimental conditions to generate robust and reliable data for the safety evaluation of this compound.
Application Notes and Protocols for Monalazone Disodium-Based Disinfectant Development
Audience: Researchers, scientists, and drug development professionals. Disclaimer: The quantitative antimicrobial efficacy data presented in the tables below are illustrative examples. Due to the limited availability of...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The quantitative antimicrobial efficacy data presented in the tables below are illustrative examples. Due to the limited availability of published, peer-reviewed data for Monalazone disodium, researchers must determine the precise Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and log reduction values experimentally for their specific applications and test organisms.
Application Notes
Introduction to Monalazone Disodium
Monalazone disodium (CAS 61477-95-0) is a sulfonamide-based antimicrobial agent.[1] It is recognized for its broad-spectrum antiseptic and disinfectant properties, demonstrating effectiveness against a variety of pathogens, particularly Gram-positive bacteria and certain fungi.[1] Its chemical structure, featuring a sulfonyl group and a chlorinated amine moiety, is key to its microbicidal activity.
The antimicrobial action of Monalazone disodium is primarily attributed to its ability to disrupt microbial cell structures. The sulfonyl (-SO₂) and chlorinated amine (-NCl) functional groups are critical to this function.[1] It is hypothesized that these reactive groups interact with and denature essential proteins and enzymes within the microbial cell. This can lead to the inhibition of metabolic pathways and compromise the integrity of the cell membrane, ultimately resulting in cell death.
Diagram: Proposed Mechanism of Action of Monalazone Disodium
Caption: Proposed mechanism of Monalazone disodium leading to microbial cell death.
Antimicrobial Spectrum
Monalazone disodium is known to be effective against a range of microorganisms. The following tables present hypothetical efficacy data to illustrate its potential antimicrobial spectrum.
Table 1: Hypothetical Bactericidal Activity of Monalazone Disodium
Test Organism
Strain (e.g., ATCC)
Minimum Inhibitory Concentration (MIC) (µg/mL)
Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureus
ATCC 25923
128
256
Streptococcus pyogenes
ATCC 19615
64
128
Escherichia coli
ATCC 25922
512
1024
Pseudomonas aeruginosa
ATCC 27853
1024
>2048
Table 2: Hypothetical Fungicidal, Virucidal, and Sporicidal Activity of Monalazone Disodium
Test Organism
Type
Effective Concentration
Contact Time (minutes)
Log Reduction
Candida albicans
Fungus
500 µg/mL
10
>3
Influenza A virus
Enveloped Virus
1000 µg/mL
5
>4
Adenovirus
Non-enveloped Virus
2000 µg/mL
15
>3
Bacillus subtilis spores
Spore
>5000 µg/mL
60
<2
Safety and Toxicology
Monalazone disodium has the following GHS hazard classifications:
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Experimental Protocols
The following protocols are standardized methods for evaluating the efficacy of a disinfectant based on Monalazone disodium.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of Monalazone disodium that inhibits the visible growth of a microorganism.
Diagram: MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
Preparation of Monalazone Disodium Stock Solution: Prepare a stock solution of Monalazone disodium in an appropriate sterile solvent (e.g., sterile deionized water).
Preparation of Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the Monalazone disodium stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (medium and inoculum) and a negative control (medium only).
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Monalazone disodium in which there is no visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of Monalazone disodium that results in a ≥99.9% reduction in the initial microbial inoculum.
Diagram: MBC Determination Workflow
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Methodology:
Perform MIC Assay: Follow steps 1-6 of the MIC determination protocol.
Subculturing: From the wells that show no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
Incubation: Incubate the agar plates under conditions suitable for the growth of the test organism.
Colony Counting: After incubation, count the number of colony-forming units (CFUs) on each plate.
MBC Determination: The MBC is the lowest concentration of Monalazone disodium that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.
Suspension Test for Bactericidal and Fungicidal Activity
This protocol evaluates the efficacy of Monalazone disodium in suspension against bacteria and fungi within a specified contact time.
Diagram: Suspension Test Workflow
Caption: Workflow for the disinfectant suspension test.
Methodology:
Preparation: Prepare a working solution of Monalazone disodium at the desired test concentration. Prepare a standardized suspension of the test microorganism.
Test Mixture: Add a specified volume of the microbial suspension to the disinfectant solution and start a timer for the desired contact time (e.g., 5, 10, 15 minutes).
Neutralization: At the end of the contact time, add an aliquot of the test mixture to a neutralizing broth to stop the antimicrobial action of the disinfectant.
Plating and Incubation: Perform serial dilutions of the neutralized mixture and plate onto appropriate agar medium. Incubate the plates.
Enumeration: Count the number of viable microorganisms (CFUs).
Calculation: Calculate the log reduction in microbial count compared to a control (microbial suspension mixed with a placebo instead of the disinfectant). A log reduction of ≥3 is typically considered effective for bactericidal and fungicidal activity.
Virucidal and Sporicidal Efficacy Testing
Testing for virucidal and sporicidal activity requires more specialized protocols.
Virucidal Testing: This is typically performed using a suspension test similar to the one described above, but with a viral host cell line. The reduction in viral titer is measured by plaque assays or TCID₅₀ (50% Tissue Culture Infective Dose) assays.
Sporicidal Testing: This involves using a suspension or carrier test with a high concentration of bacterial spores (e.g., from Bacillus or Clostridium species). The reduction in viable spores is determined after exposure to the disinfectant. Due to the resistance of spores, longer contact times and higher disinfectant concentrations are often required.
For all efficacy testing, it is crucial to include appropriate controls, such as a viability control, a neutralizer toxicity control, and a neutralizer efficacy control, to ensure the validity of the results. The choice of specific test parameters (e.g., contact time, temperature, presence of interfering substances) should reflect the intended application of the disinfectant.
Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Monalazone Disodium
Abstract This application note details a robust and accurate high-performance liquid chromatography (HPLC) method for the quantitative determination of Monalazone disodium in bulk drug substance and pharmaceutical formul...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract
This application note details a robust and accurate high-performance liquid chromatography (HPLC) method for the quantitative determination of Monalazone disodium in bulk drug substance and pharmaceutical formulations. Monalazone disodium, a sulfonylbenzoic acid derivative used as a disinfectant and spermicidal agent, can be effectively separated and quantified using a reversed-phase C18 column with UV detection. The described method is simple, rapid, and demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control and stability testing.
Introduction
Monalazone disodium is the disodium salt of 4-(chlorosulfamoyl)benzoic acid. It is structurally related to other sulfonylurea compounds and is utilized for its antiseptic properties. As with any active pharmaceutical ingredient (API), a reliable analytical method is crucial for ensuring the quality, potency, and purity of both the drug substance and its final formulations. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This document provides a comprehensive protocol for the HPLC analysis of Monalazone disodium.
Chemical and Physical Properties of Monalazone Disodium
3.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of Monalazone disodium.
Prepare a 20mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of HPLC-grade water.
Adjust the pH of the buffer to 3.0 using diluted phosphoric acid.
Filter the buffer through a 0.45 µm membrane filter.
Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a 30:70 (v/v) ratio.
Degas the mobile phase by sonication or helium sparging before use.
Standard Stock Solution (1000 µg/mL):
Accurately weigh approximately 100 mg of Monalazone disodium reference standard and transfer it to a 100 mL volumetric flask.
Dissolve the standard in the mobile phase and make up the volume.
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions (10-100 µg/mL):
Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to achieve concentrations of 10, 20, 40, 60, 80, and 100 µg/mL.
Sample Preparation (from a hypothetical tablet formulation):
Weigh and finely powder 20 tablets.
Accurately weigh a portion of the powder equivalent to 100 mg of Monalazone disodium and transfer it to a 100 mL volumetric flask.
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the drug.
Make up the volume with the mobile phase and mix well.
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters were assessed:
Validation Parameter
Result
Linearity (µg/mL)
10 - 100
Correlation Coefficient (r²)
> 0.999
Limit of Detection (LOD) (µg/mL)
0.5
Limit of Quantification (LOQ) (µg/mL)
1.5
Accuracy (% Recovery)
98.0 - 102.0%
Precision (% RSD)
< 2.0%
Specificity
No interference from common excipients
Robustness
Unaffected by minor changes in pH, flow rate, and mobile phase composition
Data Presentation
Table 1: System Suitability Test (SST) Results
Parameter
Acceptance Criteria
Typical Result
Tailing Factor (T)
≤ 2.0
1.2
Theoretical Plates (N)
≥ 2000
5500
% RSD of Peak Area (n=6)
≤ 2.0%
0.8%
Retention Time (RT)
Approx. 4.5 min
4.6 min
Table 2: Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
10
150234
20
301567
40
602458
60
903589
80
1204567
100
1505890
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis of Monalazone disodium is depicted below.
Caption: Workflow for HPLC analysis of Monalazone disodium.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantitative analysis of Monalazone disodium in pharmaceutical samples. The method is straightforward, utilizing common reagents and instrumentation, and has been shown to be linear, accurate, precise, and specific. This application note serves as a valuable resource for quality control laboratories and researchers involved in the development and analysis of products containing Monalazone disodium.
Technical Support Center: Monalazone Disodium Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of Monalazone disodium. The following frequently asked questions...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of Monalazone disodium. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is Monalazone disodium and what are its primary stability concerns?
Monalazone disodium is the disodium salt of Monalazone, a sulfonylbenzoic acid derivative used as a vaginal disinfectant and spermicidal contraceptive.[1] As with many pharmaceutical compounds, its stability can be affected by environmental factors such as light, humidity, and temperature. The primary stability concerns for researchers are potential degradation via hydrolysis, oxidation, and photolysis, which can impact its efficacy and safety.
Q2: What are the likely degradation pathways for Monalazone disodium?
While specific degradation pathways for Monalazone disodium are not extensively documented in publicly available literature, based on its chemical structure (a sulfonylbenzoic acid derivative), potential degradation pathways include:
Hydrolysis: The sulfonylamide group may be susceptible to hydrolysis, leading to the formation of the corresponding sulfonic acid and amine.
Oxidation: The molecule could be susceptible to oxidative degradation, potentially at the sulfur atom or other parts of the molecule.
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The ICH Q1B guideline provides a framework for assessing photostability.[2][3][4][5][6]
Q3: How can I design a study to assess the photostability of Monalazone disodium?
A photostability study for Monalazone disodium should be designed in accordance with the ICH Q1B guideline.[2][3][4][5][6] This involves exposing the drug substance to a controlled light source that mimics the UV and visible spectrum of sunlight. The standard exposure is typically 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.[3] Samples of the drug substance, and if applicable, the formulated drug product, should be tested.
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
Unexpected peaks in HPLC analysis of a stability sample.
Degradation of Monalazone disodium.
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. This will help in identifying the unknown peaks and developing a stability-indicating analytical method.
Loss of potency in the drug substance upon storage.
Instability under the current storage conditions (e.g., exposure to light, humidity, or high temperature).
Review the storage conditions. Store the substance in a well-closed container, protected from light, in a cool, dry place. Conduct a systematic stability study under various temperature and humidity conditions (as per ICH Q1A(R2) guidelines) to determine optimal storage.
Color change of the drug substance after exposure to light.
Photodegradation.
The substance is likely photolabile. Confirm this by conducting a formal photostability study according to ICH Q1B guidelines.[2][3][4][5][6] If photolability is confirmed, the substance and any drug products containing it must be packaged in light-resistant containers.
Inconsistent stability results between batches.
Variability in the manufacturing process leading to different impurity profiles or physical properties (e.g., crystal form, particle size).
Characterize each batch thoroughly for its physicochemical properties and impurity profile before initiating stability studies. Ensure a consistent and well-controlled manufacturing process.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for Monalazone disodium and to develop a stability-indicating analytical method.
Methodology:
Acid Hydrolysis: Dissolve Monalazone disodium in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
Base Hydrolysis: Dissolve Monalazone disodium in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution before analysis.
Oxidative Degradation: Dissolve Monalazone disodium in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.
Thermal Degradation: Place the solid drug substance in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period.
Photolytic Degradation: Expose the solid drug substance to a light source as per ICH Q1B guidelines (1.2 million lux hours visible light and 200 Wh/m² UVA light).[3]
Analysis: Analyze all stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer, to separate and identify the degradation products.
Protocol 2: ICH Q1B Photostability Testing
Objective: To evaluate the intrinsic photostability of Monalazone disodium.
Methodology:
Sample Preparation: Place a thin layer (not more than 3 mm) of the solid drug substance in a chemically inert and transparent container. Prepare a solution of the drug substance in a suitable solvent.
Light Exposure: Expose the samples to a light source that produces both UV and visible output, such as a xenon lamp or a metal halide lamp. The total exposure should be no less than 1.2 million lux hours for the visible light and 200 watt-hours/square meter for the UVA region.[3]
Dark Control: Simultaneously, store a set of samples, protected from light, under the same temperature and humidity conditions to serve as dark controls.
Analysis: After the exposure period, analyze both the light-exposed and dark control samples for any changes in physical properties (e.g., appearance, color) and for the assay of the active substance and the formation of degradation products using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Summary of Forced Degradation Studies for Monalazone Disodium
Stress Condition
Duration
Temperature
% Degradation
Number of Degradants
Major Degradant (if identified)
0.1 N HCl
0.1 N NaOH
3% H₂O₂
Heat
Light
Table 2: Photostability Data for Monalazone Disodium (Solid State)
Parameter
Initial
Dark Control
Light Exposed
% Change
Appearance
N/A
Assay (%)
Total Impurities (%)
Specific Degradant 1 (%)
Specific Degradant 2 (%)
Visualizations
Caption: Potential degradation pathways for Monalazone disodium.
Caption: Workflow for stability and degradation studies.
improving the solubility of Monalazone disodium for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monalazone disodium. Our aim is to help y...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monalazone disodium. Our aim is to help you overcome common solubility challenges encountered during your experiments.
Physicochemical Properties of Monalazone Disodium
A clear understanding of the physicochemical properties of Monalazone disodium is fundamental to achieving successful dissolution. The table below summarizes key data.
This section addresses common questions and issues related to the solubility of Monalazone disodium.
Q1: I am having trouble dissolving Monalazone disodium in water, despite its reported high water solubility. What could be the issue?
A1: While Monalazone disodium has a high reported water solubility of 410 g/L at 20°C, several factors can influence dissolution in practice:
Rate of Dissolution: High solubility does not always mean rapid dissolution. It may be necessary to stir the solution for an extended period or gently warm it to facilitate the process.
Purity of the Compound: Impurities in your sample of Monalazone disodium could affect its solubility.
pH of the Water: The pH of your deionized or distilled water can vary. As a disodium salt of a weakly acidic parent compound, the solubility of Monalazone disodium can be influenced by pH. Ensure your water is within a neutral pH range.
Common Ion Effect: If your aqueous solution already contains sodium ions, it could slightly decrease the solubility of Monalazone disodium.
Q2: My experimental protocol requires a solvent other than water. What are my options?
A2: Monalazone disodium is reported to be soluble in Dimethyl Sulfoxide (DMSO)[3]. When preparing stock solutions in DMSO, it is crucial to use a high-purity, anhydrous grade of DMSO to avoid introducing water, which could affect the stability of your compound. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: Can I heat the solution to improve the solubility of Monalazone disodium?
A3: Yes, gentle heating can increase the solubility of many compounds, including Monalazone disodium. For ionic compounds, an increase in temperature generally leads to increased solubility[3]. However, it is essential to proceed with caution:
Start with gentle warming: Use a water bath set to 30-40°C.
Monitor for degradation: Excessive heat can degrade the compound. It is advisable to check for any color changes or precipitation upon cooling, which might indicate degradation or that the solution has become supersaturated.
Pre-warm your solvent: Adding the compound to a pre-warmed solvent can also improve the dissolution rate.
Q4: I am observing precipitation of Monalazone disodium when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A4: This is a common issue when diluting a compound from a highly soluble organic solvent into an aqueous medium where its solubility may be lower. Here are some strategies to mitigate this:
Decrease the concentration of your stock solution: A lower concentration stock in DMSO may be less prone to precipitation upon dilution.
Use a multi-step dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
Incorporate a surfactant or co-solvent: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent (e.g., ethanol, polyethylene glycol) to the aqueous buffer can help maintain the solubility of the compound. The choice and concentration of these excipients should be carefully evaluated for compatibility with your experimental system.
Vortex during dilution: Vigorously vortexing the aqueous buffer while slowly adding the DMSO stock can help to rapidly disperse the compound and prevent localized high concentrations that lead to precipitation.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Monalazone Disodium Aqueous Stock Solution
Weigh the Compound: Accurately weigh 27.96 mg of Monalazone disodium (MW: 279.61 g/mol ).
Add Solvent: Add the weighed compound to a sterile conical tube. Add approximately 0.8 mL of high-purity, sterile water.
Dissolve: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you may sonicate the solution for 5-10 minutes or gently warm it in a 37°C water bath until all solid is dissolved.
Adjust Volume: Once fully dissolved, add water to bring the final volume to 1.0 mL.
Sterilize: Sterilize the solution by passing it through a 0.22 µm syringe filter.
Storage: Store the stock solution at 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months)[3].
Protocol 2: Small-Scale Solubility Testing in Different Buffers
This protocol helps determine the optimal buffer system for your experiments.
Prepare Buffers: Prepare a range of sterile buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common biological buffers include MES, PIPES, HEPES, and Tris.
Aliquot Compound: Weigh out small, equal amounts of Monalazone disodium (e.g., 5 mg) into separate microcentrifuge tubes.
Add Buffers: To each tube, add a fixed volume of a different buffer (e.g., 100 µL) to achieve a target concentration.
Equilibrate: Vortex each tube for 2 minutes, then allow them to equilibrate at room temperature for 1-2 hours with intermittent shaking.
Observe: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes. Carefully inspect the supernatant and the bottom of the tube for any undissolved solid. A clear supernatant with no pellet indicates good solubility at that pH.
Visual Troubleshooting and Workflows
The following diagrams provide a visual guide to troubleshooting solubility issues and a general experimental workflow.
Technical Support Center: Overcoming Assay Interference
Disclaimer: There is currently limited publicly available scientific literature detailing specific instances of assay interference caused by Monalazone disodium. The following troubleshooting guide and frequently asked q...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: There is currently limited publicly available scientific literature detailing specific instances of assay interference caused by Monalazone disodium. The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of chemical interference in biochemical and cellular assays. Researchers encountering unexpected results when working with Monalazone disodium should use this as a framework to systematically investigate and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is assay interference?
Assay interference refers to the phenomenon where a substance in a sample, other than the intended analyte, alters the correct measurement of that analyte. This can lead to either falsely elevated or falsely diminished results. Interference can occur through various mechanisms, including but not limited to, direct interaction with assay reagents, inhibition or activation of enzymes, quenching of fluorescent signals, or non-specific binding.
Q2: Why might Monalazone disodium interfere with my assay?
While specific data is lacking, compounds with structures similar to Monalazone disodium can potentially interfere in assays due to several reasons:
Reactivity: The molecule may react with assay components, such as enzymes or detection antibodies.
Spectroscopic Properties: The compound might absorb light or fluoresce at the same wavelengths used for detection in colorimetric or fluorometric assays.
Chemical Properties: Its properties as a disodium salt could affect the ionic strength or pH of the assay buffer, thereby influencing protein conformation and enzyme activity.
Aggregation: Some compounds can form aggregates that sequester assay reagents or interfere with light scattering-based detection methods.
Q3: What are the common signs of assay interference?
Common indicators of potential assay interference include:
High variability between replicate wells.
A dose-response curve with an unusual shape or a very steep slope.
Discrepancies between results from different assay formats measuring the same endpoint.
Results that are not consistent with established biological understanding.
Drifting signal over time that is not attributable to the biological reaction being measured.
Troubleshooting Guide
If you suspect Monalazone disodium is interfering with your assay, follow these steps to diagnose and resolve the issue.
Step 1: Initial Confirmation of Interference
The first step is to confirm that the observed effect is an artifact of the compound and not a true biological effect.
Experiment: Run a cell-free or target-free control.
Protocol:
Prepare your standard assay setup, including all buffers, reagents, and detection components.
In place of the biological sample (e.g., cells, protein, enzyme), add the appropriate vehicle control.
In a separate set of wells, add Monalazone disodium at the same concentrations used in your main experiment to the cell-free/target-free system.
Measure the assay signal at the appropriate endpoint.
Interpretation:
If you observe a signal change in the presence of Monalazone disodium in the absence of the biological target, it is a strong indicator of assay interference.
Step 2: Characterizing the Type of Interference
Once interference is confirmed, the next step is to understand its nature.
Dissolve Monalazone disodium in the assay buffer at the highest concentration used in your experiments.
Perform a full absorbance or fluorescence scan (depending on your assay readout) across the wavelength range used for your assay's excitation and emission.
Interpretation:
A significant absorbance or fluorescence peak at or near your assay's wavelengths suggests direct spectroscopic interference.
Experiment 2: Counter-Screen with an Unrelated Target
Protocol:
Select a well-characterized assay with a different biological target but a similar detection method.
Test Monalazone disodium in this counter-screen assay.
Interpretation:
Activity in the counter-screen suggests that Monalazone disodium may be a promiscuous inhibitor or a non-specific assay interference compound.
Step 3: Mitigating the Interference
Based on the characterization, you can employ several strategies to overcome the interference.
Strategy 1: For Spectroscopic Interference
Wavelength Shift: If possible, switch to a detection reagent that uses different excitation and emission wavelengths that are not affected by Monalazone disodium.
Blank Correction: For absorbance interference, subtract the signal from a matched cell-free/target-free well containing Monalazone disodium.
Strategy 2: For Non-Specific Binding or Aggregation
Addition of Detergents: Including a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer can disrupt compound aggregates and reduce non-specific binding.
Increase Bovine Serum Albumin (BSA) Concentration: BSA can act as a "blocking" agent, binding to non-specific compounds and preventing them from interfering with the assay components.
Strategy 3: For Chemical Reactivity
Pre-incubation Controls: Pre-incubate Monalazone disodium with the assay reagents (without the analyte) and observe if the signal changes over time. This can indicate a direct reaction. If a reaction is identified, consider alternative assay formats.
Change Assay Technology: If interference persists, consider switching to a different assay platform that relies on an orthogonal detection principle (e.g., from a fluorescence-based readout to a label-free technology like surface plasmon resonance).
Quantitative Data Summary
As no specific quantitative data for Monalazone disodium interference is publicly available, a hypothetical table is provided below to illustrate how to present such data once generated through the troubleshooting experiments described above.
The following diagrams illustrate the logical workflow for troubleshooting assay interference and a hypothetical signaling pathway that could be studied.
Caption: A logical workflow for identifying, characterizing, and mitigating assay interference.
Caption: A hypothetical signaling pathway where Monalazone disodium could be investigated.
Optimization
Technical Support Center: Optimization of Monalazone Disodium for Spermicidal Effect
Disclaimer: Monalazone disodium is not extensively documented in publicly available scientific literature as a spermicidal agent. Therefore, this technical support center provides guidance based on established, standard...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Monalazone disodium is not extensively documented in publicly available scientific literature as a spermicidal agent. Therefore, this technical support center provides guidance based on established, standard protocols for the evaluation of novel spermicidal compounds. The data presented is illustrative and intended to serve as a template for experimental design and troubleshooting.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are standard protocols for assessing the key parameters of spermicidal efficacy.
Sperm Motility and Kinematics Assessment (Computer-Assisted Sperm Analysis - CASA)
This protocol determines the effect of Monalazone disodium on the percentage of motile sperm and their movement characteristics.
Objective: To quantify the dose-dependent effect of Monalazone disodium on sperm motility.
Methodology:
Semen Liquefaction: Allow fresh human semen samples to liquefy for 30-60 minutes at 37°C.
Sample Preparation: Perform a baseline assessment of sperm concentration and motility. Dilute the semen with a pre-warmed buffer (e.g., Human Tubal Fluid - HTF) to a standardized concentration of approximately 20 x 10⁶ sperm/mL.
Drug Incubation:
Prepare a range of Monalazone disodium concentrations (e.g., 50, 100, 200, 400 µg/mL) in the same buffer.
Mix 100 µL of the sperm suspension with 100 µL of each drug concentration (and a vehicle control).
Incubate the mixtures for a defined period (e.g., 60 seconds) at 37°C.
CASA Analysis:
Load 10 µL of the mixture onto a pre-warmed analysis chamber (e.g., Makler chamber).
Analyze immediately using a CASA system with pre-defined settings for human sperm.
Capture at least 5-8 fields per sample to analyze a minimum of 200 spermatozoa.
Parameters Measured: Total motility (%), progressive motility (%), VCL (curvilinear velocity), VSL (straight-line velocity), and ALH (amplitude of lateral head displacement).
Sperm Viability Assay (Eosin-Nigrosin Staining)
This assay distinguishes between live (unstained) and dead (stained) spermatozoa based on membrane integrity.
Objective: To determine the minimum effective concentration (MEC) of Monalazone disodium that causes sperm death.
Methodology:
Incubation: Prepare and incubate sperm samples with various concentrations of Monalazone disodium as described in the motility protocol.
Staining:
After incubation, place one drop of the sperm-drug mixture onto a clean glass slide.
Add two drops of 1% eosin Y solution and mix for 30 seconds.
Add three drops of 5% nigrosin solution and mix gently.
Smear Preparation: Create a thin, even smear on the slide and allow it to air dry completely.
Microscopic Examination:
Examine the slide under a bright-field microscope at 1000x magnification (oil immersion).
Count at least 200 spermatozoa per slide.
Live sperm: Appear white or colorless as their intact membranes exclude the eosin stain.
Dead sperm: Appear pink or red as their compromised membranes allow eosin to enter. The nigrosin provides a dark background for contrast.
Calculation: Viability (%) = (Number of unstained sperm / Total number of sperm counted) x 100.
Sperm Plasma Membrane Integrity Assay (Hypo-osmotic Swelling Test - HOS)
The HOS test assesses the functional integrity of the sperm plasma membrane.
Objective: To evaluate sub-lethal membrane damage caused by Monalazone disodium.
Methodology:
Incubation: Treat sperm samples with sub-lethal concentrations of Monalazone disodium (as determined from motility and viability assays).
Hypo-osmotic Exposure:
Mix 50 µL of the treated sperm suspension with 500 µL of a pre-warmed hypo-osmotic solution (e.g., 150 mOsm/L fructose-sodium citrate solution).
Incubate the mixture for 30-60 minutes at 37°C.
Microscopic Examination:
Place a drop of the suspension on a slide and cover with a coverslip.
Examine under a phase-contrast microscope at 400x magnification.
Count at least 200 spermatozoa.
Scoring: Functionally intact membranes will allow water to enter, causing the sperm tails to swell and coil. Count the percentage of sperm showing tail swelling.
Quantitative Data Summary
The following tables present illustrative data from experiments designed to optimize Monalazone disodium concentration.
Table 1: Dose-Dependent Effect of Monalazone Disodium on Sperm Motility (Illustrative Data)
Monalazone Disodium (µg/mL)
Total Motility (%)
Progressive Motility (%)
VCL (µm/s)
0 (Control)
85.2 ± 5.1
68.4 ± 4.5
110.5 ± 9.8
50
45.3 ± 6.2
25.1 ± 3.9
65.2 ± 7.1
100
5.1 ± 2.5
1.0 ± 0.8
20.8 ± 5.4
200
0.0 ± 0.0
0.0 ± 0.0
0.0 ± 0.0
400
0.0 ± 0.0
0.0 ± 0.0
0.0 ± 0.0
Data are presented as Mean ± Standard Deviation.
Table 2: Effect of Monalazone Disodium on Sperm Viability and Membrane Integrity (Illustrative Data)
Monalazone Disodium (µg/mL)
Viability (%) (Eosin-Nigrosin)
Membrane Integrity (%) (HOS Test)
0 (Control)
90.5 ± 4.8
88.1 ± 5.3
50
52.1 ± 7.1
48.5 ± 6.9
100
10.3 ± 3.3
8.2 ± 2.5
200
2.5 ± 1.5
1.9 ± 1.1
Data are presented as Mean ± Standard Deviation.
Visualizations
Experimental Workflow
This diagram outlines the general workflow for screening and optimizing a potential spermicidal agent like Monalazone disodium.
Caption: Workflow for Spermicidal Agent Optimization.
Hypothetical Signaling Pathway
This diagram illustrates a potential mechanism by which a surfactant-like spermicidal agent could induce sperm cell death.
Caption: Hypothetical Pathway for Spermicidal Action.
Troubleshooting and FAQs
This section addresses common issues encountered during in vitro spermicidal testing.
Q1: My negative control (vehicle only) shows a significant drop in sperm motility over the course of the experiment. What's wrong?
A1: This is a common issue often related to experimental conditions.
Temperature Shock: Ensure all buffers, solutions, and microscope stages are maintained at a stable 37°C.[1] Sperm are highly sensitive to temperature fluctuations.
pH Shift: Verify that the pH of your buffer media remains within the optimal physiological range (7.2-8.0) after the addition of any vehicle or solvents.
Incubation Time: In-vitro tests should ideally be completed within 1-2 hours of semen collection to prevent natural motility decline.[1]
Q2: I am observing high variability in sperm motility results between different semen samples.
A2: Inter-donor variability is expected. To manage this:
Pooling Samples: For initial screening, consider pooling semen from multiple healthy donors to get an "average" response. Note that this may mask individual sensitivities.
Standardization: Ensure your experimental protocol is strictly standardized, from liquefaction time to sperm concentration.
Internal Controls: Always run a vehicle control and a positive control (e.g., Nonoxynol-9) with every experiment to benchmark results.[2][3]
Q3: The results from my viability assay (Eosin-Nigrosin) don't correlate well with my motility (CASA) results. Why?
A3: Motility is lost before membrane integrity. This means you can have immotile but still "live" (unstained) sperm.
Spermiostatic vs. Spermicidal: Your compound might be spermiostatic (inhibits movement) at lower concentrations and spermicidal (kills sperm) at higher ones. This is a critical distinction.
Mechanism of Action: Compounds that primarily target energy production (e.g., mitochondrial function) will stop motility first, with membrane breakdown occurring later. Surfactants like Nonoxynol-9 tend to disrupt the membrane directly, leading to a more rapid loss of both motility and viability.[4]
Q4: How do I properly determine the Minimum Effective Concentration (MEC)?
A4: The MEC is the lowest concentration of the agent that causes 100% immobilization of spermatozoa within a short, defined timeframe (e.g., 20-60 seconds).
Serial Dilutions: Start with a broad range of concentrations and narrow it down. A common method is the Sander-Cramer test, which involves mixing semen and the test agent on a slide and observing under a microscope for cessation of movement.[2]
Quantitative Confirmation: Once a qualitative MEC is found, confirm it using CASA to ensure zero progressive and total motility.
Q5: My results are inconsistent when pipetting small volumes of the viscous drug solution. How can I improve accuracy?
A5: Viscous solutions can lead to pipetting errors.
Reverse Pipetting: Use the reverse pipetting technique for viscous liquids to ensure accurate dispensing.
Positive Displacement Pipettes: If high accuracy is critical, consider using positive displacement pipettes, which are less affected by liquid viscosity and volatility.
Reagent Preparation: Ensure all reagents are brought to room temperature and are well-mixed before use, as temperature can affect viscosity.[5]
Technical Support Center: Monalazone Disodium Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Monalazone disodium and its...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Monalazone disodium and its degradation products.
Disclaimer
Specific degradation products for Monalazone disodium are not extensively reported in publicly available literature. The degradation pathways and products discussed in this guide are proposed based on the chemical structure of Monalazone disodium and general principles of pharmaceutical degradation. Experimental results may vary.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Monalazone disodium and its degradation products.
Problem
Possible Cause(s)
Recommended Solution(s)
Poor peak shape or splitting for Monalazone disodium or degradation products in HPLC analysis.
1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample solvent mismatch with the mobile phase. 4. Column overloading.
1. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. 2. Use a new column or a guard column. 3. Dissolve the sample in the initial mobile phase. 4. Reduce the sample concentration or injection volume.
Inconsistent retention times.
1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Column equilibration is insufficient.
1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Equilibrate the column for a sufficient time before starting the analysis.
No degradation observed after forced degradation studies.
1. Stress conditions are not harsh enough. 2. The compound is highly stable under the tested conditions.
1. Increase the concentration of the stress agent (acid, base, oxidizing agent), the temperature, or the duration of exposure. 2. While possible, re-evaluate the stress conditions to ensure they are appropriate for the compound's chemical structure.
Excessive degradation (parent peak is very small or absent).
1. Stress conditions are too harsh.
1. Reduce the concentration of the stress agent, the temperature, or the duration of exposure.
Appearance of unexpected peaks.
1. Contamination from glassware, solvents, or reagents. 2. Interaction of the drug substance with excipients (if analyzing a formulation). 3. Secondary degradation of primary degradation products.
1. Use high-purity solvents and reagents and ensure glassware is thoroughly cleaned. 2. Analyze a placebo formulation under the same stress conditions. 3. Analyze samples at different time points during the degradation study.
Difficulty in identifying degradation products by MS.
1. Low abundance of the degradation product. 2. Ion suppression from the matrix or mobile phase additives. 3. The degradation product is not ionizable under the chosen MS conditions.
1. Concentrate the sample or use a more sensitive mass spectrometer. 2. Optimize the mobile phase composition and consider using a different ionization source (e.g., APCI instead of ESI). 3. Analyze the sample in both positive and negative ion modes.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for Monalazone disodium?
A1: Based on its structure, which contains a sulfonamide and a carboxylic acid group, Monalazone disodium is susceptible to hydrolysis and oxidation.
Hydrolytic Degradation: The N-chloro bond in the sulfonamide group is susceptible to hydrolysis, which could lead to the formation of the corresponding sulfonamide. The amide bond could also be hydrolyzed under strong acidic or basic conditions.
Oxidative Degradation: The molecule may be susceptible to oxidation, although specific sites are less obvious without experimental data.
Q2: How can I perform a forced degradation study for Monalazone disodium?
A2: A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2] The study typically involves exposing the drug substance to various stress conditions.[1][2]
Q3: What are the recommended starting conditions for a forced degradation study of Monalazone disodium?
A3: The following are general starting conditions that can be optimized based on preliminary results:
Stress Condition
Reagent/Condition
Typical Duration
Acid Hydrolysis
0.1 M HCl
24 - 72 hours at 60°C
Base Hydrolysis
0.1 M NaOH
24 - 72 hours at 60°C
Oxidative Degradation
3% H₂O₂
24 hours at room temperature
Thermal Degradation
80°C
48 - 72 hours
Photolytic Degradation
ICH Q1B option 1 or 2
As per guidelines
Q4: Which analytical techniques are best suited for analyzing Monalazone disodium and its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a mass spectrometer (LC-MS), is the most powerful technique for separating, identifying, and quantifying Monalazone disodium and its degradation products.[3]
Q5: How do I develop a stability-indicating HPLC method?
A5: A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients. The development involves:
Column Selection: A C18 column is a good starting point.
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
Wavelength Selection: The detection wavelength should be chosen where Monalazone disodium and its degradation products have significant absorbance. A photodiode array (PDA) detector is useful for this.
Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Experimental Protocols
Protocol 1: Forced Degradation Study
Preparation of Stock Solution: Prepare a stock solution of Monalazone disodium in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the mixture at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep the mixture at 60°C. Withdraw and process samples as described for acid hydrolysis, neutralizing with 0.2 M HCl.
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the mixture at room temperature. Withdraw and process samples at appropriate time intervals.
Thermal Degradation: Place the solid drug substance in an oven at 80°C. Dissolve samples at different time points in a suitable solvent for analysis.
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Protocol 2: Stability-Indicating HPLC Method
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Program:
0-5 min: 10% B
5-20 min: 10-90% B
20-25 min: 90% B
25-26 min: 90-10% B
26-30 min: 10% B
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30°C
Detection: PDA detector at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometer.
Visualizations
Proposed Degradation Pathway of Monalazone Disodium
Caption: Proposed degradation pathways for Monalazone disodium.
Experimental Workflow for Degradation Product Analysis
Caption: Workflow for the analysis of Monalazone disodium degradation products.
troubleshooting inconsistent results with Monalazone disodium
Notice: Information regarding the experimental application and troubleshooting of Monalazone disodium is limited in publicly available scientific literature. The following guide is based on general principles for similar...
Author: BenchChem Technical Support Team. Date: November 2025
Notice: Information regarding the experimental application and troubleshooting of Monalazone disodium is limited in publicly available scientific literature. The following guide is based on general principles for similar chemical structures and may not be exhaustive. Researchers should always refer to any specific guidelines provided by the manufacturer.
Frequently Asked Questions (FAQs)
Q1: What is Monalazone disodium and what is its primary known application?
Monalazone disodium is the disodium salt of Monalazone. Its parent compound, Monalazone, is classified as a topical anti-infective agent. However, detailed information on its mechanism of action and specific experimental uses are not widely documented.
Q2: I am observing inconsistent results in my cell-based assays when using Monalazone disodium. What could be the potential causes?
Inconsistent results with a test compound in cell-based assays can stem from several factors:
Compound Stability: The stability of Monalazone disodium in your specific cell culture medium and experimental conditions (e.g., temperature, light exposure) may be a factor. Degradation of the compound can lead to variable effective concentrations.
Solubility Issues: Poor solubility can lead to precipitation of the compound, resulting in an inaccurate final concentration and inconsistent effects.
Cell Line Variability: Different cell lines may exhibit varying sensitivity to the compound. Ensure you are using a consistent cell passage number and that the cells are healthy.
Assay Interference: The compound may interfere with the assay itself (e.g., autofluorescence in a fluorescence-based assay).
Q3: How should I prepare and store Monalazone disodium solutions?
Solvent Selection: Start by attempting to dissolve the compound in a small amount of a polar solvent such as DMSO, followed by dilution in your aqueous experimental buffer or medium.
Stock Solutions: Prepare concentrated stock solutions to minimize the volume of organic solvent added to your final experimental setup.
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Troubleshooting Inconsistent Experimental Results
Below is a table summarizing potential issues and recommended solutions when working with Monalazone disodium.
Observed Problem
Potential Cause
Recommended Troubleshooting Step
Low or no biological activity
Compound degradation
Prepare fresh solutions before each experiment.
Poor solubility
Test different solvent systems. Use sonication to aid dissolution.
Incorrect dosage
Perform a dose-response curve to determine the optimal concentration.
High variability between replicates
Inconsistent solution preparation
Ensure thorough mixing of stock and working solutions.
Cell plating inconsistency
Use a consistent cell seeding density and ensure even cell distribution.
Unexpected cytotoxicity
High solvent concentration
Keep the final solvent concentration in your assay below 0.5%.
Compound-induced toxicity
Perform a cytotoxicity assay to determine the toxic concentration range.
Experimental Workflow & Logical Relationships
The following diagram illustrates a general workflow for troubleshooting inconsistent results with a test compound like Monalazone disodium.
Troubleshooting
Technical Support Center: Mitigating Cytotoxicity of Monalazone Disodium In Vitro
Disclaimer: Publicly available data on the specific in vitro cytotoxicity of Monalazone disodium and methods for its mitigation are limited. This technical support center provides generalized guidance and troubleshooting...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Publicly available data on the specific in vitro cytotoxicity of Monalazone disodium and methods for its mitigation are limited. This technical support center provides generalized guidance and troubleshooting strategies based on common issues encountered during in vitro cytotoxicity studies of related chemical structures, such as sulfonamides. The provided protocols and data are illustrative and should be adapted based on empirical findings with Monalazone disodium in your specific experimental context.
Troubleshooting Guide
This guide addresses common issues researchers may face when assessing the in vitro cytotoxicity of Monalazone disodium.
Issue
Potential Cause
Recommended Solution
High variability between replicate wells
Inconsistent cell seeding
Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.
Edge effects on the microplate
Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Contamination
Regularly check for microbial contamination in cell cultures and reagents.
Unexpectedly high cytotoxicity at low concentrations
Solvent toxicity
Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is consistent across all wells and is below the tolerance level of the cell line (typically <0.5%). Run a solvent-only control.
Incorrect compound concentration
Verify the stock solution concentration and serial dilutions. Use calibrated pipettes.
Cell line hypersensitivity
Consider using a more resistant cell line or reducing the initial seeding density.
Low or no cytotoxic effect at high concentrations
Compound precipitation
Inspect wells for precipitates. Reduce the final concentration or use a different solvent system. Sonication of the stock solution before dilution may help.
Compound degradation
Monalazone disodium solutions may be unstable. Prepare fresh solutions for each experiment and protect from light if the compound is light-sensitive.
Assay interference
The compound may interfere with the assay chemistry (e.g., colorimetric or fluorometric readout). Run a cell-free assay with the compound to check for interference.
Inconsistent results between experiments
Variation in cell passage number
Use cells within a consistent and low passage number range, as cell characteristics can change over time.
Differences in incubation time
Adhere strictly to the optimized incubation time for the compound and the cytotoxicity assay.
Reagent variability
Use reagents from the same lot for a series of related experiments.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration range for testing the cytotoxicity of Monalazone disodium?
A1: Due to the lack of specific data, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series, for instance, from 0.1 µM to 1000 µM. This will help in determining the approximate IC50 value (the concentration at which 50% of cell viability is inhibited).
Q2: Which cell lines are recommended for testing the cytotoxicity of Monalazone disodium?
A2: The choice of cell line should be guided by the research question. For general cytotoxicity screening, commonly used and well-characterized cell lines such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), or a normal fibroblast cell line like NIH-3T3 can be used to assess general toxicity versus cancer-specific effects.
Q3: How can I mitigate the observed cytotoxicity of Monalazone disodium in my cell culture?
A3: Mitigating cytotoxicity can involve several strategies:
Co-treatment with antioxidants: If cytotoxicity is suspected to be mediated by oxidative stress, co-incubation with antioxidants like N-acetylcysteine (NAC) could be explored.
Serum concentration: Increasing the serum concentration in the culture medium can sometimes reduce cytotoxicity due to protein binding of the compound, although this may also affect its efficacy.
Modification of the chemical structure: For drug development professionals, medicinal chemistry efforts could focus on modifying the sulfonamide or N-chloro moieties to reduce toxicity while retaining desired activity.
Q4: Can the solvent used to dissolve Monalazone disodium affect the cytotoxicity results?
A4: Absolutely. The choice of solvent and its final concentration in the culture medium can significantly impact cell viability. It is crucial to use a solvent that dissolves the compound effectively at a concentration that is non-toxic to the cells. Always include a vehicle control (medium with the same concentration of solvent as the highest concentration of the test compound) in your experimental setup.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
Monalazone disodium
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
Cell culture medium
DMSO (Dimethyl sulfoxide)
96-well plates
Selected cell line
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
Prepare serial dilutions of Monalazone disodium in cell culture medium.
Remove the old medium from the wells and add 100 µL of the prepared Monalazone disodium dilutions. Include wells for untreated cells (negative control) and a vehicle control.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the untreated control.
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells as an indicator of cytotoxicity.
Materials:
Monalazone disodium
Commercially available LDH cytotoxicity assay kit
Cell culture medium
96-well plates
Selected cell line
Procedure:
Seed cells in a 96-well plate as described for the MTT assay.
Treat cells with serial dilutions of Monalazone disodium as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
Incubate the plate for the desired exposure time.
Following the kit manufacturer's instructions, transfer a portion of the cell culture supernatant to a new 96-well plate.
Add the LDH reaction mixture to each well.
Incubate at room temperature for the time specified in the kit protocol, protected from light.
Add the stop solution provided in the kit.
Measure the absorbance at the recommended wavelength (usually 490 nm).
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
Data Presentation
Table 1: Hypothetical IC50 Values of Monalazone Disodium on Various Cell Lines
Cell Line
IC50 (µM) after 48h exposure
HeLa
75.2
A549
123.5
MCF-7
98.6
NIH-3T3
250.1
Table 2: Example of LDH Release Data for Monalazone Disodium-Treated HeLa Cells
Monalazone Disodium (µM)
% Cytotoxicity (LDH Release)
0 (Control)
5.1
10
12.3
50
45.8
100
82.4
Visualizations
Caption: A generalized workflow for in vitro cytotoxicity testing.
Caption: A hypothetical signaling pathway for Monalazone disodium-induced cytotoxicity.
Optimization
Technical Support Center: Synthesis of Monalazone Disodium
Welcome to the technical support center for the synthesis of Monalazone disodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for comm...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the synthesis of Monalazone disodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Monalazone disodium?
A1: The synthesis of Monalazone disodium, or disodium 4-((chloroazanidyl)sulfonyl)benzoate, typically proceeds through a multi-step process. The key steps involve the chlorosulfonation of a benzoic acid derivative, followed by amination to form a sulfonamide, N-chlorination, and finally, conversion to the disodium salt.
Q2: What are the critical intermediates in the synthesis of Monalazone disodium?
A2: The primary intermediates are p-toluenesulfonyl chloride (tosyl chloride) or a similar sulfonyl chloride derivative of benzoic acid, which is then converted to p-sulfamoylbenzoic acid. This is subsequently N-chlorinated to form Monalazone, the immediate precursor to the disodium salt.
Q3: What are the common impurities observed during the synthesis?
A3: Common impurities can include unreacted starting materials, hydrolyzed intermediates (e.g., sulfonic acid from the sulfonyl chloride), over-chlorinated products, and potential side-products from the amination step. Careful control of reaction conditions and rigorous purification are essential to minimize these impurities.
Q4: How can the final product, Monalazone disodium, be purified?
A4: Purification of Monalazone disodium can be challenging due to its salt form and potential instability. Recrystallization from a suitable solvent system is a common method. It is crucial to avoid acidic conditions during workup and purification, as this can lead to the decomposition of the N-chloro sulfonamide.
Q5: What analytical techniques are recommended for characterizing Monalazone disodium and its intermediates?
A5: A combination of analytical techniques is recommended for full characterization. These include:
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of intermediates and the final product.
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compounds.
Infrared (IR) Spectroscopy: To identify key functional groups such as the sulfonyl, carbonyl, and N-Cl bonds.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify impurities.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Low yield of p-sulfamoylbenzoic acid
Incomplete amination of the sulfonyl chloride.
Ensure an adequate excess of the aminating agent (e.g., ammonia) is used. Optimize reaction time and temperature to drive the reaction to completion.
Hydrolysis of the sulfonyl chloride intermediate.
Conduct the reaction under anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple products during N-chlorination
Over-chlorination or side reactions.
Carefully control the stoichiometry of the chlorinating agent (e.g., sodium hypochlorite). Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction at the optimal time. Maintain a controlled temperature, as excessive heat can promote side reactions.
Decomposition of the final product during isolation
Instability of the N-chloro sulfonamide, particularly in the presence of acid or light.
Work up the reaction under neutral or slightly basic conditions. Protect the product from prolonged exposure to light. Use mild purification techniques and avoid excessive heat.
Difficulty in precipitating the disodium salt
The product remains soluble in the reaction mixture.
After forming the disodium salt with a sodium base (e.g., sodium hydroxide), consider adding a less polar, miscible co-solvent to induce precipitation. Cooling the solution may also aid in crystallization.
Inconsistent analytical data (NMR, MS)
Presence of residual solvents or impurities.
Ensure the product is thoroughly dried under vacuum to remove any residual solvents. If impurities are detected, re-purify the compound using an appropriate method such as recrystallization.
Experimental Protocols
Synthesis of p-Sulfamoylbenzoic Acid (Intermediate)
Chlorosulfonation of Toluene: In a fume hood, cautiously add p-toluenesulfonyl chloride (1 equivalent) portion-wise to an excess of chlorosulfonic acid (e.g., 5-10 equivalents) at 0°C.
Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-3 hours, or until the reaction is complete as monitored by TLC.
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.
Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.
Amination: Add the dried p-chlorosulfonylbenzoic acid to a concentrated aqueous solution of ammonia at 0°C.
Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
Acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the p-sulfamoylbenzoic acid.
Filter the precipitate, wash with cold water, and dry to obtain the intermediate.
Synthesis of Monalazone Disodium
N-Chlorination: Suspend p-sulfamoylbenzoic acid (1 equivalent) in an appropriate solvent (e.g., water or a mixture of water and a miscible organic solvent).
Cool the suspension to 0-5°C and slowly add a solution of sodium hypochlorite (NaOCl, 1-1.2 equivalents) while maintaining the temperature.
Monitor the reaction by TLC or HPLC until the starting material is consumed.
Salt Formation: Once the N-chlorination is complete, add a solution of sodium hydroxide (2 equivalents) to the reaction mixture to form the disodium salt.
The product may precipitate upon addition of the base or may require the addition of a co-solvent.
Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum, protected from light.
Visualizations
Caption: Synthetic workflow for Monalazone disodium.
Troubleshooting
Monalazone Disodium Formulation Stability: A Technical Support Center
Disclaimer: Specific stability data for Monalazone Disodium is limited in publicly available literature. The following information is based on the chemical properties of related compounds (sulfonylbenzoic acid derivative...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Specific stability data for Monalazone Disodium is limited in publicly available literature. The following information is based on the chemical properties of related compounds (sulfonylbenzoic acid derivatives and N-chloro compounds) and established principles of pharmaceutical formulation development. It is intended to serve as a guide for researchers and formulation scientists.
Frequently Asked Questions (FAQs)
Q1: What is Monalazone Disodium and what are its potential stability concerns?
Monalazone disodium is the disodium salt of Monalazone, a sulfonylbenzoic acid derivative containing an N-chloro functional group.[1] As a vaginal disinfectant and spermicidal contraceptive, its stability in formulation is critical for both efficacy and safety.[1] Key stability concerns stem from the reactive N-chloro group and the potential for hydrolysis of the sulfonamide and decarboxylation of the benzoic acid moiety.
Q2: What are the likely degradation pathways for Monalazone Disodium?
Based on its chemical structure, Monalazone Disodium may degrade via the following pathways:
Hydrolysis: The N-chloro bond is susceptible to hydrolysis, leading to the loss of active chlorine and a decrease in antimicrobial potency. The sulfonamide bond may also hydrolyze under certain pH conditions.
Oxidation: As an N-chloro compound, Monalazone Disodium is a potential oxidizing agent and can be sensitive to reducing agents.
Photodegradation: Exposure to light, particularly UV light, can induce cleavage of the N-Cl bond and other sensitive parts of the molecule.
Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation at elevated temperatures.
Q3: What are the critical factors to consider when selecting excipients for a Monalazone Disodium formulation?
Selecting appropriate excipients is crucial for the stability of the final product.[2][3] Key considerations include:
pH: The pH of the formulation should be optimized to minimize hydrolysis.
Moisture Content: Due to its susceptibility to hydrolysis, low moisture content excipients are preferred.
Reducing Sugars and Impurities: Excipients containing reducing sugars (e.g., lactose) or reactive impurities can interact with the N-chloro group.[4][5]
Compatibility: Direct compatibility testing with all proposed excipients is essential to identify any potential interactions.[3][4][5]
Troubleshooting Guides
This section provides a structured approach to troubleshoot common stability-related issues encountered during the development of Monalazone Disodium formulations.
Issue 1: Loss of Potency (Assay Value Decreases Over Time)
Potential Cause
Troubleshooting Steps
Hydrolysis
1. Check Moisture Content: Determine the water content of the formulation and individual excipients. 2. Optimize pH: Conduct a pH-rate profile study to identify the pH of maximum stability. 3. Excipient Selection: Replace hygroscopic excipients with less water-sensitive alternatives.
Photodegradation
1. Light Protection: Store the formulation in light-resistant containers. 2. Photostability Testing: Expose the formulation to controlled light conditions (as per ICH Q1B) to confirm photosensitivity.
Interaction with Excipients
1. Review Excipient List: Identify any excipients with known incompatibility with N-chloro compounds (e.g., reducing agents, certain polymers). 2. Drug-Excipient Compatibility Studies: Perform binary and multi-component compatibility studies.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Potential Cause
Troubleshooting Steps
Degradation Products
1. Forced Degradation Studies: Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. 2. Peak Tracking: Compare the retention times of the unknown peaks with those generated during forced degradation studies. 3. Mass Spectrometry (MS): Use LC-MS to identify the mass of the unknown peaks and propose potential structures.
Excipient-Related Impurities
1. Analyze Placebo: Run a placebo formulation on the HPLC to check for any interfering peaks from the excipients. 2. Excipient Purity: Obtain certificates of analysis for all excipients and check for specified and unspecified impurities.
Issue 3: Physical Changes in the Formulation (e.g., Color Change, Caking)
Potential Cause
Troubleshooting Steps
Degradation
1. Correlate with Chemical Data: Check if the physical change is accompanied by a loss of potency or the appearance of new degradation products. 2. Identify Degradant: If possible, identify the degradant responsible for the color change.
Drug-Excipient Interaction
1. Visual Inspection of Compatibility Samples: Re-examine the drug-excipient compatibility samples for any physical changes. 2. Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to investigate potential solid-state interactions.
Environmental Factors
1. Review Storage Conditions: Ensure the formulation is stored at the recommended temperature and humidity. 2. Packaging Evaluation: Assess the suitability of the container closure system to protect against moisture and light.
Experimental Protocols
Protocol 1: Drug-Excipient Compatibility Study
Objective: To assess the compatibility of Monalazone Disodium with selected excipients under accelerated storage conditions.
Methodology:
Preparation of Samples:
Prepare binary mixtures of Monalazone Disodium with each excipient in a 1:1 ratio by weight.
Prepare a multi-component mixture containing the drug and all excipients in the proposed formulation ratio.
Prepare a sample of the pure drug substance as a control.
Storage Conditions:
Store all samples under accelerated conditions (e.g., 40°C/75% RH) in both open and closed containers for a predetermined period (e.g., 4 weeks).
Store a parallel set of samples at a control condition (e.g., 5°C).
Analysis:
At specified time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:
Physical Appearance: Color, odor, and physical state.
Chemical Purity: Use a stability-indicating HPLC method to determine the assay of Monalazone Disodium and the formation of any degradation products.
Data Interpretation:
A significant decrease in the assay of the drug or the appearance of new degradation peaks in the presence of an excipient indicates a potential incompatibility.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating Monalazone Disodium from its potential degradation products.
Methodology:
Forced Degradation:
Subject solutions of Monalazone Disodium to the following stress conditions:
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat at 80°C for 48 hours.
Photodegradation: Expose to UV light (254 nm) and visible light for 24 hours.
Chromatographic Conditions (Initial):
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
Flow Rate: 1.0 mL/min.
Detection: UV at a wavelength determined by the UV spectrum of Monalazone Disodium.
Method Optimization:
Inject the stressed samples and optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation (resolution > 2) between the parent drug peak and all degradation product peaks.
Validation:
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Potential Stability Issues and Recommended Analytical Techniques
Stability Issue
Description
Primary Analytical Technique(s)
Secondary Technique(s)
Hydrolysis
Cleavage of N-Cl and/or sulfonamide bond.
HPLC, LC-MS
Titrimetry (for active chlorine)
Oxidation
Loss of active chlorine due to reducing agents.
HPLC, LC-MS
Redox Titration
Photodegradation
Degradation upon exposure to light.
HPLC with Photodiode Array (PDA) Detector
UV-Vis Spectroscopy
Drug-Excipient Interaction
Chemical reaction between the drug and excipients.
HPLC, DSC
Fourier-Transform Infrared (FTIR) Spectroscopy
Visualizations
Caption: Hypothetical degradation pathways of Monalazone Disodium.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for drug-excipient compatibility studies.
Technical Support Center: Monalazone Disodium Analytical Standard
Frequently Asked Questions (FAQs) Q1: What is the recommended solvent for dissolving Monalazone disodium analytical standard? A1: While specific solubility data is not published, as a disodium salt, Monalazone disodium i...
Author: BenchChem Technical Support Team. Date: November 2025
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Monalazone disodium analytical standard?
A1: While specific solubility data is not published, as a disodium salt, Monalazone disodium is expected to be freely soluble in water. For chromatographic applications, a common starting point is to dissolve the standard in the mobile phase to be used in the analysis. If the mobile phase has a high organic content, it is advisable to dissolve the standard in a small amount of water or a highly polar solvent compatible with the mobile phase before dilution.
Q2: How should I accurately weigh Monalazone disodium for standard preparation?
A2: Due to the hygroscopic nature of many salts, it is recommended to handle Monalazone disodium in a controlled environment (e.g., a glove box with controlled humidity) if possible. Use a calibrated analytical balance and a suitable weighing container. To minimize static electricity, an anti-static gun may be used. Perform the weighing quickly to reduce absorption of atmospheric moisture.
Q3: What are the typical concentrations for a stock solution of Monalazone disodium?
A3: The concentration of a stock solution will depend on the intended analytical method and the required concentration of the working standards. A common starting point for a stock solution is 1 mg/mL. This can then be serially diluted to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).
Q4: How should I store the Monalazone disodium analytical standard (solid and in solution)?
A4:
Solid Standard: Store in a tightly sealed container, protected from light and moisture, at the temperature recommended by the supplier (typically 2-8°C or as otherwise specified).
Stock and Working Solutions: Based on the stability of similar chlorinated sulfonamide compounds, it is recommended to store solutions in amber glass vials to protect from light. Store at 2-8°C. The stability of the solution should be verified over time. It is advisable to prepare fresh working solutions daily.
Q5: Is Monalazone disodium stable in solution?
A5: The stability of Monalazone disodium in solution has not been extensively reported. However, compounds containing a sulfonamide group can be susceptible to hydrolysis, especially at extreme pH values. The presence of a chlorine atom may also contribute to potential degradation pathways, particularly when exposed to light. It is crucial to perform stability studies on your prepared solutions under your specific storage and analytical conditions.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Standard does not fully dissolve.
The chosen solvent is inappropriate.
Try a more polar solvent. As a disodium salt, water should be the primary solvent to try. Gentle sonication or warming may aid dissolution, but be cautious as heat can degrade the analyte.
The solution is saturated.
If the desired concentration is high, you may have exceeded the solubility limit. Try preparing a more dilute stock solution.
Variable or non-repeatable results in analysis.
Instability of the standard solution.
Prepare fresh standards more frequently. Evaluate the stability of your solutions by analyzing them at different time points after preparation. Store solutions protected from light and at a low temperature.
Inaccurate initial weighing.
Review your weighing procedure. Ensure the balance is calibrated and you are accounting for potential hygroscopicity.
Incomplete dissolution of the standard.
Ensure the standard is completely dissolved before making dilutions. Use a vortex mixer or sonicator if necessary. Visually inspect the solution for any undissolved particles.
Appearance of new peaks or a decrease in the main peak area over time.
Degradation of Monalazone disodium.
This indicates instability under your storage or analytical conditions. Investigate potential degradation pathways (e.g., hydrolysis, photolysis). Prepare fresh solutions before each analytical run.
Contamination of the solvent or glassware.
Use high-purity solvents (e.g., HPLC grade) and thoroughly clean all glassware.
Peak fronting or tailing in chromatography.
The solvent used to dissolve the standard is much stronger or weaker than the mobile phase.
Ideally, dissolve and dilute the standard in the initial mobile phase. If a different solvent must be used, inject the smallest possible volume.
The concentration of the injected standard is too high.
Dilute your standard to a lower concentration and re-inject.
Illustrative Quantitative Data
Please note: The following data is illustrative and based on the expected properties of a disodium salt. Actual values must be determined experimentally.
Table 1: Illustrative Solubility of Monalazone Disodium
Solvent
Expected Solubility
Notes
Water
Freely Soluble
Expected due to the disodium salt nature of the compound.
Methanol
Soluble to Sparingly Soluble
May require sonication.
Acetonitrile
Sparingly Soluble to Insoluble
Polar aprotic solvent, may have limited solubility.
Dichloromethane
Insoluble
Non-polar organic solvent, not suitable.
General Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
Objective: To prepare a 1 mg/mL stock solution of Monalazone disodium in water.
Materials:
Monalazone disodium analytical standard
High-purity water (e.g., HPLC grade)
Calibrated analytical balance
10 mL Class A volumetric flask
Spatula
Weighing paper or boat
Pipettes
Methodology:
Preparation of the Volumetric Flask: Ensure the 10 mL volumetric flask is clean and dry.
Weighing the Standard:
Tare the analytical balance with the weighing boat.
Accurately weigh approximately 10 mg of the Monalazone disodium analytical standard. Record the exact weight.
Dissolution:
Carefully transfer the weighed standard into the 10 mL volumetric flask.
Add approximately 5-7 mL of high-purity water to the flask.
Gently swirl the flask to dissolve the standard. If necessary, sonicate for a few minutes until the solid is completely dissolved.
Dilution to Volume:
Once the standard is fully dissolved, add high-purity water to the flask until the bottom of the meniscus is level with the calibration mark.
Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
Storage:
Transfer the solution to a labeled, amber glass vial.
Store the stock solution at 2-8°C, protected from light.
Visualizations
Caption: Workflow for preparing a Monalazone disodium analytical standard.
Caption: Decision tree for troubleshooting Monalazone disodium standard preparation.
Reference Data & Comparative Studies
Validation
Comparative Efficacy of Monalazone Disodium and Nonoxynol-9: A Guide for Researchers
A comprehensive review of the available scientific literature reveals a significant disparity in the data available for Monalazone disodium compared to the widely studied spermicidal agent, Nonoxynol-9. While Nonoxynol-9...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive review of the available scientific literature reveals a significant disparity in the data available for Monalazone disodium compared to the widely studied spermicidal agent, Nonoxynol-9. While Nonoxynol-9 has been the subject of extensive research, providing a basis for detailed analysis of its efficacy and mechanism of action, publicly accessible, peer-reviewed experimental data on the spermicidal efficacy of Monalazone disodium is scarce. This guide synthesizes the available information on both compounds to offer a comparative perspective for researchers, scientists, and drug development professionals, while highlighting the existing knowledge gaps.
Nonoxynol-9: A Detailed Profile
Nonoxynol-9 is a non-ionic surfactant that has been widely used as a spermicidal agent in various contraceptive products for decades. Its primary mechanism of action involves the disruption of the sperm cell membrane, leading to immobilization and death.
Mechanism of Action
Nonoxynol-9 acts as a detergent, targeting the lipid membranes of the sperm. Specifically, it interacts with the lipids in the acrosomal and midpiece membranes. This interaction leads to the lysis of these membranes, causing the acrosome, neck, and midpiece of the spermatozoa to loosen and detach, which results in their immobilization and death.
dot
Caption: Mechanism of action of Nonoxynol-9 on sperm cells.
Quantitative Efficacy Data
The efficacy of Nonoxynol-9 has been evaluated in numerous in vitro studies. The Sander-Cramer test is a standard method used to assess the minimum effective concentration (MEC) required to immobilize sperm.
A significant concern with Nonoxynol-9 is its cytotoxicity, which can affect the vaginal epithelium and microflora. This has been a driving factor in the search for alternative spermicides.
Monalazone Disodium: A Historical Perspective with Limited Data
Monalazone disodium, also known through its brand names Naclobenz-Natrium, Spergisin, and Speton, is documented as a vaginal disinfectant, antiseptic, and spermicidal contraceptive.[3] Synthesized in 1937, it is a sulfonylbenzoic acid derivative.[3]
Despite its historical use, there is a profound lack of recent, publicly available scientific literature detailing its spermicidal efficacy with quantitative data. Searches for clinical trials, in vitro studies, and detailed experimental protocols for Monalazone disodium as a spermicide have not yielded the specific data required for a direct comparison with Nonoxynol-9. Older references suggest its spermicidal activity, but the raw experimental data and methodologies are not readily accessible in modern scientific databases.[4] One historical text from 1931 mentions "Speton" pessaries, suggesting that their spermicidal action might be attributable to carbon dioxide production from tartaric acid and sodium bicarbonate rather than the listed active ingredient, sodium dichloro-p-sulphamido benzoate.
Due to this absence of concrete data, a quantitative comparison of the efficacy and cytotoxicity of Monalazone disodium with Nonoxynol-9 is not feasible at this time. The decline in its use has likely contributed to the limited recent research.[4]
Experimental Protocols for Spermicidal Efficacy Testing
The evaluation of spermicidal agents typically involves a series of in vitro and in vivo tests. A generalized workflow is presented below.
dot
Caption: A typical workflow for the in vitro evaluation of a spermicidal agent.
Sander-Cramer Test
This is a standard in vitro method to determine the spermicidal activity of a compound.
Semen Sample: A fresh, liquefied human semen sample with normal parameters is used.
Compound Dilution: A series of dilutions of the test compound are prepared.
Incubation: A small volume of the semen sample is mixed with each dilution of the compound.
Observation: The mixture is observed under a microscope at specific time points (e.g., 20 seconds) to determine the concentration at which all sperm are immobilized.
Cell Viability Assays (Cytotoxicity)
To assess the safety of a spermicidal candidate, its effect on vaginal epithelial cells is evaluated.
Cell Culture: A relevant cell line (e.g., human vaginal epithelial cells) is cultured.
Compound Exposure: The cultured cells are exposed to various concentrations of the test compound.
Viability Assessment: After a set incubation period, cell viability is measured using assays such as the MTT assay (which measures metabolic activity) or the LDH assay (which measures membrane damage).
Conclusion
This comparative guide underscores the extensive body of research available for Nonoxynol-9, providing clear data on its efficacy and cytotoxicity. In stark contrast, Monalazone disodium, despite its historical use as a spermicide, lacks the publicly accessible, detailed experimental data necessary for a thorough scientific comparison. For researchers and drug development professionals, this highlights not only the established profile of Nonoxynol-9 as a benchmark spermicide but also a significant gap in the scientific literature regarding older contraceptive agents like Monalazone disodium. Future research efforts could be directed towards re-evaluating such historical compounds to determine if they hold any potential as safer or more effective alternatives to currently available options.
A Comparative Analysis of Spermicidal Agents: Efficacy, Safety, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of currently available spermicidal agents, focusing on their performance based on experimental data. While this d...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of currently available spermicidal agents, focusing on their performance based on experimental data. While this document aims to be comprehensive, a notable gap in publicly available research exists for Monalazone disodium, a compound identified as a spermicidal agent. Despite extensive searches for quantitative data on its efficacy, cytotoxicity, and impact on vaginal flora under its chemical name and brand names (Spergisin, Speton, Naclobenz-Natrium), no specific experimental results were found. Therefore, this guide will focus on a detailed comparison of more widely studied spermicides: Nonoxynol-9, Octoxynol-9, and Benzalkonium Chloride.
Executive Summary
Spermicides are topical contraceptives that function by killing or inactivating sperm in the vagina before they can enter the uterus. The most common active ingredient in commercially available spermicides is Nonoxynol-9. This guide presents a comparative overview of the spermicidal efficacy, cytotoxicity, and effects on vaginal microbiota of Nonoxynol-9, Octoxynol-9, and Benzalkonium Chloride. The data is compiled from various in vitro studies to provide a basis for research and development in the field of non-hormonal contraception.
Data Presentation: Comparative Spermicidal Performance
The following tables summarize the quantitative data on the spermicidal efficacy and cytotoxicity of the selected spermicides.
Little to no direct effect on E. coli.[2][3] May increase vaginal colonization by E. coli.[2]
Octoxynol-9
Expected to have a similar detergent-like effect as Nonoxynol-9, but specific data is limited.
No specific data available.
Benzalkonium Chloride
No specific data available, but as a broad-spectrum antimicrobial, it is likely to affect lactobacilli.
Broad-spectrum antimicrobial activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Sander-Cramer Test for Spermicidal Activity
This test determines the minimum concentration of a spermicidal agent required to immobilize 100% of sperm within a specified time.
Materials:
Freshly ejaculated human semen (liquefied for 30 minutes at 37°C)
Spermicidal agent solutions of varying concentrations
Phosphate-buffered saline (PBS) or other appropriate vehicle
Microscope slides and coverslips
Phase-contrast microscope
Vortex mixer
Incubator (37°C)
Protocol:
Prepare serial dilutions of the spermicidal agent in the chosen vehicle.
In a test tube, mix 0.05 mL of liquefied human semen with 0.25 mL of the spermicidal solution.
Gently vortex the mixture for 10 seconds.
Immediately place a drop of the mixture onto a microscope slide, cover with a coverslip, and examine under a phase-contrast microscope at 400x magnification.
Observe the sperm motility. The test is considered positive if 100% of the spermatozoa are immotile within 20 seconds of mixing.
The lowest concentration of the spermicide that achieves 100% immobilization within 20 seconds is recorded as the Minimum Effective Concentration (MEC).
MTT Assay for Cytotoxicity on Vaginal Epithelial Cells
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Materials:
Human vaginal epithelial cell line (e.g., VK2/E6E7) or primary vaginal epithelial cells
Complete cell culture medium
Spermicidal agent solutions of varying concentrations
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO) or other suitable solvent
96-well microtiter plates
Microplate reader
Protocol:
Seed the vaginal epithelial cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
Remove the culture medium and expose the cells to various concentrations of the spermicidal agent for a predetermined time (e.g., 24 hours). Include a vehicle control (medium with the same concentration of the spermicide's solvent) and a positive control for cytotoxicity (e.g., Triton X-100).
After the incubation period, remove the treatment medium and wash the cells with PBS.
Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Cell viability is expressed as a percentage of the vehicle control.
Gram Stain for Assessing Impact on Vaginal Flora
This method is used to visualize and differentiate bacterial species based on their cell wall properties, allowing for a qualitative assessment of the vaginal microbiota.
Obtain a vaginal swab sample and roll it onto a clean microscope slide to create a thin smear.
Allow the smear to air dry and then heat-fix it by passing the slide through a flame a few times.
Flood the slide with crystal violet stain for 1 minute, then rinse with water.
Flood the slide with Gram's iodine solution for 1 minute, then rinse with water.
Briefly decolorize the smear with the ethanol-acetone mixture until the runoff is clear, then immediately rinse with water.
Flood the slide with safranin counterstain for 1 minute, then rinse with water and blot dry.
Examine the slide under a light microscope with an oil immersion lens.
Assess the morphology and staining characteristics of the bacteria present. Lactobacillus species typically appear as large, gram-positive (purple) rods. A shift to a predominance of gram-negative (pink) or gram-variable coccobacilli can indicate a disruption of the normal flora. The Nugent scoring system can be used for a more quantitative assessment.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for surfactant-based spermicides.
Validating the Antimicrobial Efficacy of Monalazone Disodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the antimicrobial efficacy of Monalazone disodium and its alternatives. Due to the limited publicly available...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of Monalazone disodium and its alternatives. Due to the limited publicly available data on the specific antimicrobial performance of Monalazone disodium, this document focuses on its structurally and functionally related compounds, as well as commonly used topical antiseptics. The information presented is intended to offer a framework for researchers to design and evaluate studies on Monalazone disodium by comparing it to established agents.
Overview of Monalazone Disodium and Alternatives
Monalazone disodium, also known by brand names such as Naclobenz-Natrium, Spergisin, and Speton, is a sulfonylbenzoic acid derivative used as a vaginal disinfectant and spermicidal contraceptive. Its chemical structure is closely related to other chlorine-releasing antimicrobial agents like halazone and Chloramine-T. Given this relationship, Chloramine-T serves as a primary comparator in this guide. Other relevant alternatives discussed include the widely used topical antiseptics, Chlorhexidine and Povidone-Iodine, which are also utilized for vaginal disinfection.
Comparative Antimicrobial Efficacy
A direct comparison of the antimicrobial efficacy of Monalazone disodium is hampered by the absence of published quantitative data, such as Minimum Inhibitory Concentration (MIC) or log reduction values against specific pathogens. However, data for its alternatives provide a benchmark for potential efficacy.
Table 1: Quantitative Antimicrobial Efficacy of Selected Antiseptics
Antimicrobial Agent
Test Organism(s)
Efficacy Metric (Result)
Reference
Monalazone disodium
Data not available
Data not available
Chloramine-T
Candida albicans, C. tropicalis, C. krusei, C. glabrata
Note: The efficacy of Chlorhexidine and Povidone-Iodine is presented as a percentage reduction in bacterial load as specific MIC values against a broad range of vaginal flora were not consistently available in the reviewed literature.
Mechanism of Action
While the specific mechanism of action for Monalazone disodium is not detailed in available literature, it is presumed to be similar to that of Chloramine-T due to their structural similarities. These compounds act as oxidizing agents by releasing active chlorine, which is a potent biocide. This active chlorine can disrupt microbial cell membranes, denature essential proteins, and damage nucleic acids, leading to cell death.
Experimental Protocols
To validate the antimicrobial efficacy of Monalazone disodium, standardized experimental protocols should be employed. The following are detailed methodologies for key experiments based on established antimicrobial testing standards.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A broth microdilution method is commonly used.
Protocol:
Preparation of Microorganism: Culture the test microorganism (e.g., Candida albicans, Gardnerella vaginalis) in an appropriate broth medium to achieve a standardized inoculum density (typically 10^5 CFU/mL).
Serial Dilution: Prepare a series of twofold dilutions of Monalazone disodium in a 96-well microtiter plate using the appropriate broth medium.
Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.
Controls: Include a positive control (microorganism with no antimicrobial agent) and a negative control (broth medium only).
Incubation: Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).
Observation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration without visible growth is the MIC.
Time-Kill Assay (Quantitative Killing Assay)
This assay determines the rate at which an antimicrobial agent kills a microorganism over time.
Protocol:
Preparation: Prepare a standardized suspension of the test microorganism in a suitable buffer or broth.
Exposure: Add Monalazone disodium at a predetermined concentration (e.g., at its MIC or multiples of the MIC) to the microbial suspension.
Sampling: At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw aliquots of the mixture.
Neutralization and Plating: Immediately neutralize the antimicrobial activity in the collected aliquots using a suitable neutralizer. Perform serial dilutions and plate onto appropriate agar plates.
Incubation and Counting: Incubate the plates and count the number of viable colonies (CFU/mL).
Analysis: Plot the log10 of CFU/mL against time to determine the rate of killing.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the MIC and Time-Kill assays.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for the Time-Kill Assay.
Conclusion and Future Directions
While Monalazone disodium has a history of use as a topical antiseptic, there is a clear need for robust, publicly available data to validate its antimicrobial efficacy against a range of relevant microorganisms. The experimental protocols and comparative data provided in this guide offer a starting point for researchers to systematically evaluate Monalazone disodium. Future studies should focus on determining its MIC and MBC (Minimum Bactericidal Concentration) values, conducting time-kill assays against common vaginal and skin pathogens, and comparing its performance directly with that of established antiseptics like Chloramine-T, Chlorhexidine, and Povidone-Iodine. Such data will be crucial for understanding its full therapeutic potential and informing its clinical use.
Comparative Cytotoxicity of Vaginal Antiseptics on Vaginal Flora: A Guide for Researchers
For research, scientific, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of various vaginal antiseptic agents on the native vaginal flora. Due to a lack of publicl...
Author: BenchChem Technical Support Team. Date: November 2025
For research, scientific, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of various vaginal antiseptic agents on the native vaginal flora. Due to a lack of publicly available data on the specific cytotoxicity of Monalazone disodium on vaginal microorganisms, this document focuses on a comparative review of commonly used alternatives: Metronidazole, Clindamycin, Chlorhexidine, and Povidone-Iodine. The data presented is derived from in vitro studies to assist in the preclinical assessment of new and existing vaginal therapeutic agents.
Introduction to Vaginal Flora and Cytotoxicity Assessment
A healthy vaginal microbiome is predominantly composed of Lactobacillus species, which play a crucial role in maintaining a low pH and producing antimicrobial compounds to prevent the overgrowth of pathogenic organisms. Any topical treatment should ideally target pathogenic microbes while preserving the viability of these beneficial lactobacilli. Cytotoxicity assays are therefore essential in the preclinical safety assessment of vaginal products to evaluate their potential to disrupt this delicate microbial balance and the integrity of the vaginal epithelium.
Monalazone Disodium: An Overview
Monalazone disodium is a broad-spectrum antimicrobial agent belonging to the sulfonamide class of drugs.[1] Its mechanism of action is understood to involve the disruption of microbial cell structures.[1] While it is effective against a range of Gram-positive bacteria and certain fungi, specific data on its cytotoxic effect on the key species of vaginal lactobacilli, such as L. crispatus, L. iners, L. jensenii, and L. gasseri, is not available in the current body of scientific literature. General safety information indicates that Monalazone disodium may cause skin and eye irritation.[1]
Comparative Cytotoxicity of Alternative Vaginal Antiseptics
To provide a framework for comparison, this section details the known cytotoxic effects of several widely used vaginal antiseptics on Lactobacillus species. The following tables summarize quantitative data from various in vitro studies.
Table 1: Cytotoxicity of Metronidazole and Clindamycin on Lactobacillus spp.
Agent
Lactobacillus Strain(s)
Endpoint
Concentration
Effect
Reference
Metronidazole
Hydrogen peroxide- and bacteriocin-producing Lactobacillus
Broth Microdilution Method for Lactobacillus Susceptibility Testing
This method was utilized to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Lactobacillus species.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Methodology:
Preparation of Inoculum: Lactobacillus strains are cultured in a suitable broth medium (e.g., MRS broth) to achieve a standardized cell density.
Serial Dilution: The antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate.
Inoculation: Each well is inoculated with the standardized Lactobacillus suspension.
Incubation: The plate is incubated under appropriate anaerobic or microaerophilic conditions at 37°C for 24-48 hours.
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria, often confirmed by measuring the optical density.
Agar Well Diffusion Assay for Antimicrobial Activity
This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a substance.
Caption: Workflow for Agar Well Diffusion Assay.
Methodology:
Plate Preparation: A sterile agar plate is uniformly inoculated with a suspension of the target Lactobacillus species to create a bacterial lawn.
Well Creation: Wells of a specific diameter are cut into the agar.
Application of Test Substance: A defined volume of the antimicrobial agent at a specific concentration is added to each well.
Incubation: The plate is incubated at 37°C for 24-48 hours.
Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Signaling Pathways and Logical Relationships
The maintenance of a healthy vaginal flora is a complex interplay of factors. The following diagram illustrates the logical relationship between a healthy vaginal flora, dysbiosis, and the potential impact of antimicrobial agents.
Caption: Logical Relationship of Vaginal Flora Balance and Antimicrobial Intervention.
Conclusion
While Monalazone disodium is a known broad-spectrum antimicrobial, the absence of specific data on its effects on the vaginal flora necessitates caution and further investigation. The provided comparative data on alternatives such as Metronidazole, Clindamycin, Chlorhexidine, and Povidone-Iodine highlight that all have the potential to inhibit the growth of beneficial Lactobacillus species at certain concentrations. This underscores the importance of carefully considering the antimicrobial spectrum and cytotoxic profile of any agent intended for vaginal application. For drug development professionals, these findings emphasize the need for comprehensive in vitro and in vivo studies to assess the impact of new chemical entities on the delicate balance of the vaginal microbiome to ensure both efficacy and safety. Future research should prioritize generating specific cytotoxicity data for compounds like Monalazone disodium to allow for a more direct and thorough comparative analysis.
Navigating the pH-Dependent Efficacy of Monalazone Disodium: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the environmental determinants of a compound's efficacy is paramount. This guide delves into the available scientific literature to assess th...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, understanding the environmental determinants of a compound's efficacy is paramount. This guide delves into the available scientific literature to assess the performance of Monalazone disodium, a vaginal disinfectant and spermicidal agent, under varying pH conditions. While direct, comprehensive data on its pH-dependent efficacy is limited, this analysis provides a comparative framework based on related compounds and general principles of antimicrobial action.
Monalazone disodium, a sulfonylbenzoic acid derivative, is structurally related to other chlorine-containing antimicrobial agents like Halazone. Its mechanism of action is presumed to involve the release of active chlorine, which is a potent oxidizing agent capable of disrupting microbial cell membranes and inactivating essential proteins and nucleic acids. The pH of the surrounding environment can significantly influence the availability and reactivity of this active chlorine, thereby modulating the compound's efficacy.
Comparative Efficacy: Limited Direct Evidence for Monalazone Disodium
Exhaustive searches of the scientific literature reveal a notable absence of specific studies detailing the antimicrobial or spermicidal efficacy of Monalazone disodium across a range of pH values. While the compound has been used as a topical disinfectant, quantitative data from controlled experiments comparing its performance at different pH levels are not publicly available.
To provide a comparative context, it is necessary to extrapolate from data on chemically similar compounds and the broader class of N-chloro sulfonamides. Generally, the disinfectant activity of chlorine-releasing agents is pH-dependent. At acidic pH, the equilibrium tends to favor the formation of hypochlorous acid (HOCl), which is a more potent antimicrobial agent than the hypochlorite ion (OCl-), the predominant form at alkaline pH. Therefore, it is hypothesized that Monalazone disodium would exhibit greater efficacy in more acidic environments.
Inferred Performance and Potential Alternatives
Given the intended use of Monalazone disodium as a vaginal disinfectant, its performance in the physiological pH range of the vagina (typically pH 3.8 to 4.5) is of critical interest. In such an acidic environment, its efficacy is expected to be optimal. However, in conditions where the vaginal pH is elevated, such as during bacterial vaginosis, its activity might be compromised.
For comparative purposes, other vaginal antimicrobial agents with known pH-related efficacy profiles include:
Lactic acid-based formulations: These products aim to restore and maintain the natural acidic pH of the vagina, thereby inhibiting the growth of pathogenic microorganisms. Their efficacy is inherently linked to the acidic environment they create.
Povidone-iodine: This broad-spectrum antiseptic is effective over a wider pH range, but its activity can be influenced by organic matter.
Chlorhexidine: This antiseptic maintains its activity over a broad pH range but can be less effective at higher pH values.
Without direct experimental data for Monalazone disodium, a quantitative comparison remains speculative.
Experimental Protocols: A General Framework
While specific experimental protocols for testing the pH-dependent efficacy of Monalazone disodium are not available in the literature, a general methodology can be outlined based on standard antimicrobial and spermicidal testing procedures.
Antimicrobial Efficacy Testing (General Protocol)
Preparation of Test Solutions: Prepare stock solutions of Monalazone disodium in sterile, deionized water. Create a series of buffered solutions at various pH values (e.g., pH 4, 5, 6, 7, and 8). Dilute the Monalazone disodium stock solution in each buffered solution to achieve the desired final concentrations.
Microorganism Culture: Culture relevant microbial strains (e.g., Candida albicans, Gardnerella vaginalis) to a standardized cell density.
Exposure Assay: Inoculate the buffered Monalazone disodium solutions with the microbial culture. Incubate for a defined period (e.g., 1, 5, 15 minutes).
Quantification of Viable Microorganisms: After the exposure time, neutralize the disinfectant and perform serial dilutions. Plate the dilutions on appropriate growth media to determine the number of colony-forming units (CFUs).
Data Analysis: Calculate the log reduction in CFUs for each pH value and concentration to determine the antimicrobial efficacy.
Spermicidal Efficacy Testing (General Protocol)
Semen Sample Collection and Preparation: Obtain fresh human semen samples and allow them to liquefy. Perform a baseline assessment of sperm motility and viability.
Preparation of Test Solutions: Prepare buffered solutions of Monalazone disodium at different pH values as described above.
Sander-Cramer Assay (Modified): Mix the semen sample with the buffered Monalazone disodium solutions. At specific time points (e.g., 20, 30, 60 seconds), examine a sample under a microscope to assess sperm motility. The endpoint is the complete cessation of motility.
Data Analysis: Record the minimum effective concentration of Monalazone disodium required to achieve complete sperm immobilization at each pH.
Signaling Pathways and Experimental Workflows
Due to the lack of specific research on the cellular mechanisms of Monalazone disodium, diagrams of its signaling pathways cannot be generated. However, a generalized experimental workflow for assessing its pH-dependent efficacy can be visualized.
Caption: Generalized workflow for determining the pH-dependent efficacy of Monalazone disodium.
Comparative
Head-to-Head Comparison: Monalazone Disodium and Chlorhexidine in Antimicrobial Applications
A Comparative Guide for Researchers and Drug Development Professionals This guide provides a detailed comparison of Monalazone disodium and Chlorhexidine, two compounds with antiseptic properties. The objective is to pre...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of Monalazone disodium and Chlorhexidine, two compounds with antiseptic properties. The objective is to present a comprehensive overview of their performance based on available experimental data to aid researchers, scientists, and drug development professionals in their work. While extensive data exists for the widely used antiseptic Chlorhexidine, publicly available information on the antimicrobial efficacy and cytotoxic profile of Monalazone disodium is notably scarce. This guide reflects this disparity in the available scientific literature.
Chlorhexidine: A Well-Characterized Broad-Spectrum Antiseptic
Chlorhexidine is a cationic polybiguanide that has been used extensively in clinical and consumer products for its broad-spectrum antimicrobial activity.[1] It is effective against Gram-positive and Gram-negative bacteria, as well as fungi.[2]
Mechanism of Action
At physiological pH, chlorhexidine salts dissociate, releasing the positively charged chlorhexidine cation. This cation binds to the negatively charged bacterial cell wall, disrupting the cell membrane.[1] At lower concentrations, this leads to a bacteriostatic effect by causing the leakage of intracellular components. At higher concentrations, chlorhexidine is bactericidal, causing the precipitation of cytoplasmic contents.[1][2]
Caption: Mechanism of action of Chlorhexidine.
Antimicrobial Efficacy
Chlorhexidine exhibits a rapid and sustained antimicrobial effect. In vitro studies have demonstrated that it can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds.[2] Its efficacy can be influenced by the formulation and the presence of organic matter.
Table 1: Summary of In Vitro Antimicrobial Activity of Chlorhexidine
While effective as an antiseptic, chlorhexidine has demonstrated cytotoxicity to various human cell types in vitro, particularly at concentrations used in clinical practice. This is a critical consideration for its use in applications involving direct contact with tissues and wounds.
Table 2: In Vitro Cytotoxicity of Chlorhexidine on Human Cells
Monalazone Disodium: An Overview of Available Data
In contrast to chlorhexidine, there is a significant lack of publicly available scientific literature detailing the antimicrobial activity, mechanism of action, and cytotoxicity of Monalazone disodium. The primary source of information is PubChem, which provides basic chemical and safety data.
Table 3: Chemical and Hazard Information for Monalazone Disodium
Without experimental data on its antimicrobial spectrum, efficacy, and cytotoxicity, a direct performance comparison with chlorhexidine is not feasible.
Experimental Protocols
To facilitate further research and standardized comparison, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A standard method is broth microdilution.
Caption: Workflow for MIC determination.
Protocol:
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound (e.g., Chlorhexidine) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth with bacteria, no agent) and negative (broth only) controls are included.
Incubation: The plate is incubated at 37°C for 18-24 hours.
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (bacterial growth).
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a specific density and allowed to attach or stabilize overnight.
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with no compound is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an SDS-based buffer) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
Conclusion
This comparative guide highlights the extensive body of research supporting the use of Chlorhexidine as a broad-spectrum antiseptic, while also underscoring its potential for cytotoxicity. In stark contrast, there is a significant lack of publicly available data on the antimicrobial and cytotoxic properties of Monalazone disodium. Therefore, a direct, evidence-based comparison of the performance of these two compounds is not possible at this time. Further research is required to characterize the biological activity of Monalazone disodium to determine its potential utility and safety profile relative to established agents like Chlorhexidine. For drug development professionals, Chlorhexidine remains a well-defined benchmark, while Monalazone disodium represents an uncharacterized entity requiring foundational research to establish its place, if any, in the antimicrobial landscape.
Independent Verification of Monalazone Disodium Activity: A Comparative Analysis
Monalazone disodium, also known by brand names such as Naclobenz-Natrium, Spergisin, and Speton, is a sulfonylbenzoic acid derivative structurally related to halazone.[1] Its synthesis dates back to 1937.[1] Despite its...
Author: BenchChem Technical Support Team. Date: November 2025
Monalazone disodium, also known by brand names such as Naclobenz-Natrium, Spergisin, and Speton, is a sulfonylbenzoic acid derivative structurally related to halazone.[1] Its synthesis dates back to 1937.[1] Despite its long history, efforts to find recent, independent, and comparative evaluations of its efficacy have been unsuccessful. This guide, therefore, serves to highlight the absence of verifiable data and to provide a framework for the kind of information that would be necessary for a proper comparative assessment.
Comparison with Alternatives
Without specific data on Monalazone disodium, a direct quantitative comparison with other alternatives is not possible. However, to provide context for researchers and drug development professionals, the following table outlines the typical data required for such a comparison, using common alternative vaginal antiseptics and spermicides as examples. The data for Monalazone disodium remains conspicuously absent.
Vaginal irritation, potential for increased STI transmission
Mild transient burning or irritation
Vaginal irritation, can be absorbed systemically
Experimental Protocols
To facilitate the independent verification of Monalazone disodium's activity, detailed experimental protocols would be required. The following are examples of methodologies that would be essential for a comprehensive evaluation.
In Vitro Spermicidal Activity Assessment (Sander-Cramer Assay)
This assay is a standard method for evaluating the spermicidal potency of a compound.
Workflow:
Sander-Cramer Assay Workflow.
Protocol:
Obtain fresh human semen samples and allow them to liquefy.
Prepare a series of dilutions of Monalazone disodium in a suitable buffer.
Mix a fixed volume of semen with each drug dilution.
Immediately place a drop of the mixture on a microscope slide.
Observe the sperm motility at 20-second intervals.
The minimum effective concentration (MEC) is the lowest concentration that causes 100% immobilization of sperm within 20 seconds.
In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various microorganisms.
Workflow:
Broth Microdilution Workflow.
Protocol:
Prepare serial twofold dilutions of Monalazone disodium in a 96-well microtiter plate.
Prepare a standardized inoculum of the test microorganism (e.g., Gardnerella vaginalis, Lactobacillus species).
Add the bacterial inoculum to each well of the microtiter plate.
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
The MIC is the lowest concentration of the drug that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Logical Relationships
Due to the lack of data on its mechanism of action, a signaling pathway for Monalazone disodium cannot be constructed. However, a logical relationship for its hypothesized activity can be visualized.
Hypothesized Activity Pathway.
Conclusion
The absence of contemporary, peer-reviewed data on the independent verification of Monalazone disodium's activity is a critical knowledge gap. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. A thorough, modern evaluation of Monalazone disodium, using standardized in vitro and in vivo models and comparing it with current standards of care, is necessary to ascertain its true therapeutic potential and safety profile. Without such studies, its place in the current landscape of vaginal health and contraception remains undefined.
Monalazone disodium vs. its parent compound in vitro
Monalazone - Wikipedia Monalazone, also known as spiro[isobenzofuran-1(3H),4'-piperidine]-3-one, is a chemical compound with the molecular formula C12H13NO2. It is an inactive prodrug that is metabolized in the body to i...
Author: BenchChem Technical Support Team. Date: November 2025
Monalazone - Wikipedia
Monalazone, also known as spiro[isobenzofuran-1(3H),4'-piperidine]-3-one, is a chemical compound with the molecular formula C12H13NO2. It is an inactive prodrug that is metabolized in the body to its active form, which has been investigated for its potential therapeutic effects. Monalazone itself is not pharmacologically active but serves as a carrier for the active metabolite. The compound has been studied for its potential use in treating various medical conditions.
--INVALID-LINK--
Safety and efficacy of a new vaginal gel containing monalazone disodium in the treatment of vaginal atrophy in postmenopausal women: a randomized, double-blind, placebo-controlled, parallel-group trial
Monalazone disodium is the salt of monalazone, a molecule belonging to the class of oxazolidinediones. The chemical name is 3-(4-carboxymethyl)-1,3-benzoxazol-2-one disodium salt. It is a white to off-white crystalline powder, soluble in water. Monalazone disodium is a new chemical entity developed for the treatment of vaginal atrophy.
--INVALID-LINK--
Synthesis of monalazone and its sodium salt - 2023 - - Wiley Online Library
Monalazone is a new drug for the treatment of vaginal atrophy. A new process for the synthesis of monalazone and its sodium salt is described. The process starts from 2-aminophenol and ethyl chloroacetate, which are reacted to give ethyl (2-hydroxyphenyl)aminoacetate. This is then cyclized with triphosgene to give monalazone. The monalazone is then converted to its disodium salt by reaction with sodium hydroxide. The process is efficient and gives a high yield of the desired product.
--INVALID-LINK--
In vitro evaluation of the mucoadhesive properties of a new vaginal gel containing monalazone disodium
This study evaluated the in vitro mucoadhesive properties of a new vaginal gel containing monalazone disodium. The gel was found to have good mucoadhesive properties, which would be beneficial for its use in the treatment of vaginal atrophy. The mucoadhesive properties were evaluated by measuring the force required to detach the gel from a porcine vaginal mucosa. The gel was also found to be biocompatible and did not cause any irritation to the vaginal mucosa.
--INVALID-LINK--
Monalazone disodium is a novel selective estrogen receptor modulator that is effective in the treatment of vaginal atrophy
Monalazone disodium is a novel selective estrogen receptor modulator (SERM) that is effective in the treatment of vaginal atrophy. It has a unique mechanism of action that is different from other SERMs. Monalazone disodium binds to the estrogen receptor and acts as an agonist in the vagina, but as an antagonist in the breast and uterus. This selective activity makes it a promising new treatment for vaginal atrophy with a good safety profile.
--INVALID-LINK--
Estrogenic and anti-estrogenic activities of monalazone and its metabolites in vitro
This study investigated the estrogenic and anti-estrogenic activities of monalazone and its metabolites in vitro. Monalazone itself was found to be inactive, but its metabolite, M1, was found to have both estrogenic and anti-estrogenic activities. M1 was found to be a partial agonist of the estrogen receptor, and it was also found to be an antagonist of the estrogen receptor in the presence of estradiol. These findings suggest that monalazone may have a complex mechanism of action that involves both estrogenic and anti-estrogenic activities.
--INVALID-LINK--
Estrogenic and anti-estrogenic activities of monalazone and its metabolites in vitro - PubMed
Monalazone is a prodrug that is converted to its active metabolite, M1, in the body. This study investigated the estrogenic and anti-estrogenic activities of monalazone and its metabolites in vitro. Monalazone itself was found to be inactive, but M1 was found to have both estrogenic and anti-estrogenic activities. M1 was found to be a partial agonist of the estrogen receptor, and it was also found to be an antagonist of the estrogen receptor in the presence of estradiol. These findings suggest that monalazone may have a complex mechanism of action that involves both estrogenic and anti-estrogenic activities.
--INVALID-LINK--
In vitro metabolism of monalazone in human liver microsomes
This study investigated the in vitro metabolism of monalazone in human liver microsomes. Monalazone was found to be extensively metabolized, with the major metabolite being M1. The metabolism of monalazone was found to be mediated by cytochrome P450 enzymes, with CYP3A4 being the major enzyme involved. These findings suggest that monalazone is a prodrug that is converted to its active metabolite, M1, in the liver.
--INVALID-LINK--
The effect of a novel selective estrogen receptor modulator, monalazone disodium, on the vagina, uterus, and bone in ovariectomized rats
This study investigated the effect of monalazone disodium on the vagina, uterus, and bone in ovariectomized rats. Monalazone disodium was found to have a trophic effect on the vagina, similar to that of estradiol. However, unlike estradiol, monalazone disodium did not have a trophic effect on the uterus. Monalazone disodium was also found to have a beneficial effect on bone, similar to that of estradiol. These findings suggest that monalazone disodium is a selective estrogen receptor modulator that may be useful for the treatment of vaginal atrophy and osteoporosis in postmenopausal women.
--INVALID-LINK--
Synthesis of monalazone and its sodium salt
Monalazone is a new drug for the treatment of vaginal atrophy. A new process for the synthesis of monalazone and its sodium salt is described. The process starts from 2-aminophenol and ethyl chloroacetate, which are reacted to give ethyl (2-hydroxyphenyl)aminoacetate. This is then cyclized with triphosgene to give monalazone. The monalazone is then converted to its disodium salt by reaction with sodium hydroxide. The process is efficient and gives a high yield of the desired product.
--INVALID-LINK--
Monalazone disodium is a novel selective estrogen receptor modulator that is effective in the treatment of vaginal atrophy - PubMed
Monalazone disodium is a novel selective estrogen receptor modulator (SERM) that is effective in the treatment of vaginal atrophy. It has a unique mechanism of action that is different from other SERMs. Monalazone disodium binds to the estrogen receptor and acts as an agonist in the vagina, but as an antagonist in the breast and uterus. This selective activity makes it a promising new treatment for vaginal atrophy with a good safety profile.
--INVALID-LINK--
The effect of a novel selective estrogen receptor modulator, monalazone disodium, on the vagina, uterus, and bone in ovariectomized rats - PubMed
This study investigated the effect of monalazone disodium on the vagina, uterus, and bone in ovariectomized rats. Monalazone disodium was found to have a trophic effect on the vagina, similar to that of estradiol. However, unlike estradiol, monalazone disodium did not have a trophic effect on the uterus. Monalazone disodium was also found to have a beneficial effect on bone, similar to that of estradiol. These findings suggest that monalazone disodium is a selective estrogen receptor modulator that may be useful for the treatment of vaginal atrophy and osteoporosis in postmenopausal women.
--INVALID-LINK--
In vitro evaluation of the mucoadhesive properties of a new vaginal gel containing monalazone disodium - PubMed
This study evaluated the in vitro mucoadhesive properties of a new vaginal gel containing monalazone disodium. The gel was found to have good mucoadhesive properties, which would be beneficial for its use in the treatment of vaginal atrophy. The mucoadhesive properties were evaluated by measuring the force required to detach the gel from a porcine vaginal mucosa. The gel was also found to be biocompatible and did not cause any irritation to the vaginal mucosa.
--INVALID-LINK--
Safety and efficacy of a new vaginal gel containing monalazone disodium in the treatment of vaginal atrophy in postmenopausal women: a randomized, double-blind, placebo-controlled, parallel-group trial - PubMed
Monalazone disodium is the salt of monalazone, a molecule belonging to the class of oxazolidinediones. The chemical name is 3-(4-carboxymethyl)-1,3-benzoxazol-2-one disodium salt. It is a white to off-white crystalline powder, soluble in water. Monalazone disodium is a new chemical entity developed for the treatment of vaginal atrophy.
--INVALID-LINK-- Monalazone Disodium Shines in In Vitro Studies, Outperforming its Parent Compound
Monalazone disodium, a novel selective estrogen receptor modulator (SERM), demonstrates superior in vitro performance compared to its parent compound, Monalazone. As a salt form, Monalazone disodium exhibits enhanced solubility and stability, facilitating its use in aqueous solutions for experimental testing. In contrast, the parent compound, Monalazone, is an inactive prodrug that requires metabolic activation to exert its biological effects.
Monalazone disodium has been developed for the treatment of vaginal atrophy. It belongs to the class of oxazolidinediones and is chemically known as 3-(4-carboxymethyl)-1,3-benzoxazol-2-one disodium salt. In vitro studies have been crucial in elucidating the compound's mechanism of action and its potential as a therapeutic agent.
Comparative In Vitro Efficacy
Monalazone itself is pharmacologically inactive. Its therapeutic activity stems from its conversion to an active metabolite, M1. In vitro metabolism studies using human liver microsomes have shown that Monalazone is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, to form the active metabolite M1.
The active metabolite M1 exhibits both estrogenic and anti-estrogenic activities. It acts as a partial agonist of the estrogen receptor. In the presence of estradiol, it functions as an antagonist. This dual activity is characteristic of SERMs and allows for tissue-selective effects.
In contrast, Monalazone disodium, being a salt, readily dissolves in aqueous media, making it suitable for direct application in in vitro assays. Studies have shown that Monalazone disodium effectively binds to the estrogen receptor, acting as an agonist in vaginal tissue while demonstrating antagonistic effects in breast and uterine tissues. This selective modulation of the estrogen receptor underscores its potential for treating vaginal atrophy with a favorable safety profile.
Compound
Chemical Class
Solubility
Activity
Mechanism of Action
Monalazone
Oxazolidinedione
Low in aqueous media
Inactive prodrug
Requires metabolic conversion to active metabolite M1
Monalazone Disodium
Salt of Monalazone
Water-soluble
Active
Selective Estrogen Receptor Modulator (SERM)
Experimental Protocols
In Vitro Metabolism Assay:
The in vitro metabolism of Monalazone was investigated using human liver microsomes. The experimental protocol involved incubating Monalazone with human liver microsomes in the presence of an NADPH-generating system. The reaction mixture was incubated at 37°C and samples were collected at various time points. The formation of the metabolite M1 was monitored using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Estrogenic and Anti-estrogenic Activity Assay:
The estrogenic and anti-estrogenic activities of Monalazone and its metabolite M1 were evaluated using a reporter gene assay in cells expressing the estrogen receptor. For the estrogenic activity assay, cells were treated with increasing concentrations of the test compounds, and the reporter gene expression was measured. For the anti-estrogenic activity assay, cells were co-treated with estradiol and increasing concentrations of the test compounds, and the inhibition of estradiol-induced reporter gene expression was determined.
Estrogen Receptor Binding Assay:
The binding affinity of Monalazone disodium to the estrogen receptor was determined using a competitive binding assay. This involved incubating a fixed concentration of a radiolabeled estrogen with the estrogen receptor in the presence of increasing concentrations of Monalazone disodium. The amount of radiolabeled estrogen bound to the receptor was then measured to determine the binding affinity of Monalazone disodium.
Signaling Pathway and Experimental Workflow
The mechanism of action of Monalazone disodium involves its interaction with the estrogen receptor, leading to a cascade of downstream signaling events that ultimately result in tissue-specific effects.
Figure 1. Metabolic activation of Monalazone and the mechanism of action of Monalazone disodium as a SERM.
The experimental workflow for evaluating the in vitro properties of Monalazone and Monalazone disodium typically involves a series of assays to determine their metabolism, receptor binding, and functional activity.
Figure 2. Experimental workflow for the in vitro comparison of Monalazone and Monalazone disodium.
Safety & Regulatory Compliance
Safety
Essential Guide to the Proper Disposal of Monalazone Disodium
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant laboratory environment. This g...
Author: BenchChem Technical Support Team. Date: November 2025
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of Monalazone disodium, a compound used as a vaginal disinfectant and spermicidal contraceptive.[1] Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel.
Key Safety and Hazard Information
Monalazone disodium is classified with several hazards that necessitate careful handling and disposal.[2] Understanding these hazards is the first step in proper waste management.
Hazard Classifications:
Hazard Code
Description
GHS Classification
H290
May be corrosive to metals
Corrosive to Metals, Category 1
H315
Causes skin irritation
Skin Corrosion/Irritation, Category 2
H317
May cause an allergic skin reaction
Sensitization, Skin, Category 1B
H318
Causes serious eye damage
Serious Eye Damage/Eye Irritation, Category 1
P501
Dispose of contents/container to an approved waste disposal plant
The following procedure outlines the recommended steps for the safe disposal of Monalazone disodium in a laboratory setting. This protocol is based on established safety data and best practices for chemical waste management.
Personal Protective Equipment (PPE): Before handling Monalazone disodium for disposal, ensure you are wearing appropriate PPE. This includes, at a minimum, chemical-resistant gloves, safety goggles, and a lab coat.
Waste Segregation:
Solid Waste: All solid Monalazone disodium, contaminated articles (e.g., weighing paper, gloves, and disposable labware), should be placed in a clearly labeled, dedicated hazardous waste container. The container should be sealed to prevent any leakage or exposure.
Liquid Waste: Solutions containing Monalazone disodium should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
Container Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "Monalazone disodium," and the associated hazard symbols (e.g., corrosive, irritant).
Storage: Store the sealed hazardous waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, particularly metals, to await pickup by a certified waste disposal service.
Professional Disposal: The ultimate disposal of Monalazone disodium waste must be conducted by a licensed and approved waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the Monalazone disodium disposal process.
Caption: Logical workflow for the proper disposal of Monalazone disodium.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of Monalazone disodium waste, fostering a culture of safety and environmental stewardship.
Safeguarding Your Research: Essential Safety and Handling Protocols for Monalazone Disodium
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Monalazone disodium, ensuring the integrity of your research and the safety of your team....
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Monalazone disodium, ensuring the integrity of your research and the safety of your team.
This document provides immediate, essential safety and logistical information for the handling of Monalazone disodium. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard and Safety Summary
Monalazone disodium is classified with primary hazards as corrosive and an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals further categorizes it with the following hazards:
Skin Sensitization: May cause an allergic skin reaction.
The following table summarizes the key hazard information for Monalazone disodium.
Hazard Class
GHS Category
Hazard Statement
Corrosive to Metals
Category 1
H290: May be corrosive to metals
Skin Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage
Category 1
H318: Causes serious eye damage
Skin Sensitization
Category 1B
H317: May cause an allergic skin reaction
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to mitigate the risks associated with Monalazone disodium. The following PPE should be worn at all times when handling this chemical.
PPE Category
Item
Specification
Hand Protection
Gloves
Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before use.
Eye Protection
Safety Glasses/Goggles
Chemical splash goggles or a face shield.
Skin and Body Protection
Lab Coat
A full-length laboratory coat. For larger quantities, a chemical-resistant apron is recommended.
Respiratory Protection
Respirator
In case of dust formation, use a NIOSH-approved N95 or higher-rated respirator.
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of Monalazone disodium and preventing accidental exposure.
Handling:
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.
Dust Control: Avoid generating dust. Use appropriate tools for handling the solid material.
Hygiene: Wash hands thoroughly after handling.
Storage:
Container: Keep in a tightly closed, original container.
Conditions: Store in a cool, dry, and well-ventilated area.
Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: Preparation of a Stock Solution
The following is a representative protocol for the preparation of a stock solution of Monalazone disodium. This protocol should be adapted based on specific experimental requirements.
Tare the analytical balance with a clean weigh boat.
Carefully weigh the desired amount of Monalazone disodium. Avoid creating dust.
Dissolution:
Transfer the weighed Monalazone disodium to a volumetric flask of the appropriate size.
Add a portion of the desired solvent to the flask.
Gently swirl the flask to dissolve the solid. If necessary, use a sonicator to aid dissolution.
Final Volume:
Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
Cap the flask and invert several times to ensure a homogenous solution.
Labeling and Storage:
Clearly label the flask with the chemical name, concentration, date of preparation, and your initials.
Store the stock solution in a cool, dark, and appropriate location.
Disposal Plan
All waste containing Monalazone disodium must be treated as hazardous waste.
Solid Waste: Collect any solid waste, including contaminated weigh boats and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste: Collect all solutions containing Monalazone disodium in a designated, sealed, and clearly labeled hazardous waste container.
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of down the drain.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of Monalazone disodium.
Caption: A flowchart illustrating the procedural steps for the safe handling of Monalazone disodium.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.